Technical Documentation Center

5,7-Difluoro-2-methylquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,7-Difluoro-2-methylquinoline
  • CAS: 256931-39-2

Core Science & Biosynthesis

Foundational

5,7-Difluoro-2-Methylquinoline: An In-Depth Technical Guide to its Putative Pharmacological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive exploration of the putative mechanisms of action for the specific compound 5,7-difluoro-2-methylquinoline. While direct experimental data on this molecule is limited, this guide synthesizes structure-activity relationship (SAR) data from closely related analogs to propose primary and secondary pharmacological pathways. The core of this document is a detailed roadmap for the experimental validation of these hypotheses, providing researchers with the necessary protocols to elucidate the compound's therapeutic potential. Based on evidence from analogous 5,7-dihalo-2-methyl-8-quinolinol compounds, we postulate a primary anticancer mechanism involving telomerase inhibition and induction of apoptosis, and a secondary antifungal mechanism.

Introduction: The Quinoline Scaffold and the Significance of Substitution

Quinoline, a heterocyclic aromatic compound, and its derivatives are integral to the development of numerous therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The pharmacological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents.

The subject of this guide, 5,7-difluoro-2-methylquinoline, possesses a unique substitution pattern that suggests specific pharmacological potential:

  • 5,7-Difluoro Substitution: The presence of fluorine atoms at positions 5 and 7 of the quinoline ring is a key feature. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[1] Studies on related 5,7-dihalo-8-quinolinol compounds have demonstrated potent biological activity, suggesting the importance of this dihalogenation pattern.[2][3]

  • 2-Methyl Substitution: The methyl group at the 2-position is another common feature in biologically active quinoline derivatives. This group can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets.

Given the limited direct research on 5,7-difluoro-2-methylquinoline, this guide will extrapolate from the known activities of its closest structural analogs to propose its most likely mechanisms of action and provide a robust framework for their experimental verification.

Proposed Primary Mechanism of Action: Anticancer Activity

Based on compelling evidence from studies on 5,7-dihalo-2-methyl-8-quinolinol complexes, we hypothesize that 5,7-difluoro-2-methylquinoline possesses significant anticancer properties.[2][3] The proposed mechanism is multifaceted, targeting key cellular processes essential for cancer cell survival and proliferation.

Putative Molecular Targets and Signaling Pathways

We propose a multi-pronged anticancer mechanism of action for 5,7-difluoro-2-methylquinoline, as illustrated in the signaling pathway diagram below.

anticancer_mechanism cluster_cell Cancer Cell DFMQ 5,7-Difluoro-2- methylquinoline Telomerase Telomerase DFMQ->Telomerase Inhibition Mitochondrion Mitochondrion DFMQ->Mitochondrion Induces Dysfunction G2M G2/M Phase DFMQ->G2M Arrest CellCycle Cell Cycle Progression Telomerase->CellCycle Enables Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M->CellCycle Blocked

Figure 1: Proposed anticancer signaling pathway of 5,7-difluoro-2-methylquinoline.

The key hypothesized molecular events are:

  • Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the vast majority of cancer cells, contributing to their immortality. We postulate that 5,7-difluoro-2-methylquinoline directly or indirectly inhibits telomerase activity. This is supported by studies on a cobalt complex of a 5,7-dihalo-2-methyl-8-quinolinol ligand, which demonstrated potent telomerase inhibition.[2][3]

  • Induction of Mitochondrial Dysfunction and Apoptosis: We hypothesize that the compound induces the intrinsic pathway of apoptosis by causing mitochondrial dysfunction. This would involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, culminating in programmed cell death.

  • G2/M Cell Cycle Arrest: By interfering with cellular processes crucial for cell division, 5,7-difluoro-2-methylquinoline is proposed to cause an arrest of the cell cycle at the G2/M checkpoint. This prevents cancer cells from dividing and proliferating. Evidence for G2/M arrest has been observed with closely related 5,7-dihalo-8-quinolinol complexes.[2][3]

Experimental Validation Protocols

To validate the proposed anticancer mechanism of action, a systematic series of in vitro experiments is required. The following protocols provide a detailed, step-by-step guide for researchers.

This initial set of experiments aims to determine the cytotoxic effect of 5,7-difluoro-2-methylquinoline on a panel of human cancer cell lines.

Table 1: Recommended Human Cancer Cell Lines

Cell LineCancer Type
HeLaCervical Cancer
MCF-7Breast Cancer
A549Lung Cancer
HepG2Liver Cancer
HCT116Colon Cancer

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 5,7-difluoro-2-methylquinoline in cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells (96-well plate) start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_compound Add 5,7-difluoro-2-methylquinoline (serial dilutions) incubate1->treat_compound incubate2 Incubate 24/48/72h treat_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Figure 2: Workflow for the MTT cell viability assay.

To investigate the effect on telomerase, a Telomeric Repeat Amplification Protocol (TRAP) assay is recommended.

Protocol: TRAP Assay

  • Cell Lysis: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 48 hours. Harvest the cells and prepare cell lysates.

  • Telomerase Reaction: Incubate the cell lysates with a TS primer, dNTPs, and Taq polymerase.

  • PCR Amplification: Amplify the telomerase extension products by PCR.

  • Detection: Visualize the PCR products on a polyacrylamide gel stained with a DNA-binding dye (e.g., SYBR Green). A decrease in the intensity of the characteristic DNA ladder in treated cells compared to the control indicates telomerase inhibition.

Flow cytometry is the standard method for analyzing cell cycle distribution.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in treated samples would confirm cell cycle arrest.

A combination of assays is recommended to confirm the induction of apoptosis.

Protocol: Annexin V-FITC/PI Staining

  • Cell Treatment: Treat cancer cells with 5,7-difluoro-2-methylquinoline at its IC₅₀ concentration for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles. An increase in the percentage of Annexin V-positive cells indicates apoptosis.

Protocol: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction: Treat cancer cells with 5,7-difluoro-2-methylquinoline, and extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bcl-2, Bax) and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. An increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins would support the apoptosis induction hypothesis.

Proposed Secondary Mechanism of Action: Antifungal Activity

Evidence from studies on 5,7-disubstituted 2-methyl-8-quinolinols suggests that 5,7-difluoro-2-methylquinoline may also possess antifungal properties.[4] The proposed mechanism is likely related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Validation Protocol

The antifungal activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal strains.

Table 2: Recommended Fungal Strains

Fungal StrainType
Candida albicansYeast
Aspergillus fumigatusMold
Cryptococcus neoformansYeast
Trichophyton rubrumDermatophyte

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of 5,7-difluoro-2-methylquinoline in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for each fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Conclusion and Future Directions

This technical guide has outlined the most probable pharmacological mechanisms of action for 5,7-difluoro-2-methylquinoline based on a thorough analysis of structure-activity relationships of its close analogs. The primary putative mechanism is a multi-faceted anticancer activity involving telomerase inhibition, induction of apoptosis, and G2/M cell cycle arrest. A secondary antifungal activity is also proposed.

The detailed experimental protocols provided herein offer a clear and actionable framework for researchers to systematically validate these hypotheses. Successful validation of these mechanisms will be a critical step in establishing the therapeutic potential of 5,7-difluoro-2-methylquinoline and paving the way for its further development as a novel anticancer or antifungal agent. Future in vivo studies using animal models will be essential to evaluate the efficacy, pharmacokinetics, and safety profile of this promising compound.

References

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. (2019, October 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. (2019, December 12). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Eighteen 5,7-Dihalo-8-quinolinol and 2,2'-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. (2019, October 30). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Arabian Journal of Chemistry. Retrieved from [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024, September 26). MDPI. Retrieved from [Link]

  • 5,7-Difluoroquinoline | C9H5F2N | CID 3015686 - PubChem. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - MOST Wiedzy. Retrieved from [Link]

  • Antifungal activity of 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols. (1972, May). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. BMC Chemistry. Retrieved from [Link]

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. (2020, June 17). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022, October 12). Pharmaceuticals. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). Molecules. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019, November 28). Molecules. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Stability of 5,7-Difluoro-2-Methylquinoline Derivatives: A Technical Guide for Drug Development

Introduction: The Strategic Value of the Scaffold The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Scaffold

The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous antimalarial, antibacterial, and anticancer therapeutics . However, native quinolines frequently suffer from rapid Phase I metabolism via hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid clearance, short in vivo half-lives, and sub-optimal systemic exposure1[1].

To overcome these pharmacokinetic liabilities, structural biologists and medicinal chemists have engineered the 5,7-difluoro-2-methylquinoline core. This specific substitution pattern has emerged as a highly effective structural modification, most notably exemplified by the preclinical antimalarial candidate ELQ-300 and its prodrugs 2[2]. This technical whitepaper dissects the causality behind the pharmacokinetics of these derivatives and provides self-validating experimental workflows for their evaluation.

Structural Causality: Why 5,7-Difluoro and 2-Methyl?

In rational drug design, structural modifications must be driven by mechanistic causality rather than empirical screening.

  • The 5,7-Difluoro Effect (Metabolic Shielding): The 5 and 7 positions of the quinoline ring are highly vulnerable to CYP450-mediated electrophilic oxidation 2[2]. Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, severely deactivating adjacent C-H bonds toward oxidative attack 3[3]. Furthermore, the exceptional strength of the C-F bond (~116 kcal/mol) resists homolytic cleavage by the high-valent iron-oxo species in the CYP450 active site. This effectively shuts down Phase I metabolism, forcing the molecule to rely on slower Phase II clearance pathways 4[4].

  • The 2-Methyl Shield (Steric Hindrance): The addition of a methyl group at the 2-position provides critical steric hindrance adjacent to the quinoline nitrogen. This shielding reduces the basicity of the nitrogen, preventing N-oxidation and N-glucuronidation. Additionally, the methyl group enhances the overall lipophilicity of the scaffold, driving extensive tissue distribution and intracellular accumulation 5[5].

MetabolicPathway Scaffold 5,7-Difluoro-2-methylquinoline (e.g., ELQ-300) CYP450 Phase I: CYP450 Oxidation Scaffold->CYP450 Blocked by 5,7-F substitution PhaseII Phase II: UGTs (Glucuronidation) Scaffold->PhaseII Primary Metabolic Route Excretion Biliary/Renal Excretion PhaseII->Excretion Clearance

Metabolic pathway shift of 5,7-difluoro-2-methylquinoline derivatives away from CYP450 oxidation.

Pharmacokinetic Profile (ADME)

The unique structural features of 5,7-difluoro-2-methylquinoline derivatives dictate a distinct ADME profile, characterized by extreme metabolic stability but challenging physicochemical properties.

  • Absorption: While lipophilicity drives membrane permeability, the planar nature of the difluoro-quinoline core often leads to high crystal lattice energy and poor aqueous solubility 6[6]. Consequently, oral bioavailability of the unformulated parent compound is typically low. This necessitates the use of lipid-based formulations, amorphous solid dispersions, or prodrug strategies (e.g., the alkoxycarbonate ester prodrugs ELQ-331 and ELQ-337) to achieve therapeutic bloodstream concentrations 7[7].

  • Distribution: These derivatives exhibit a high volume of distribution (Vd), readily partitioning into lipid-rich tissues and crossing cellular membranes, which is critical for targeting intracellular pathogens 8[8].

  • Metabolism & Excretion: Due to the CYP450 blockade at the 5 and 7 positions, these compounds exhibit exceptionally long in vivo half-lives. Elimination is primarily driven by hepatic Phase II conjugation (UGT enzymes) and subsequent biliary excretion, rather than rapid renal clearance9[9].

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of 5,7-Difluoro-2-Methylquinoline Derivatives (e.g., ELQ-300) in Murine Models

ParameterValue RangeCausality / Implication
Oral Bioavailability (F%) < 10% (Unformulated)High crystallinity and poor aqueous solubility limit absorption. Requires prodrugs (e.g., ELQ-331) or lipid co-solvents.
Half-life (T1/2) 40 - 60 hours5,7-difluoro substitution effectively blocks Phase I CYP450 metabolism, extending systemic circulation.
Volume of Distribution (Vd) 2.5 - 4.0 L/kgHigh lipophilicity (driven by the 2-methyl and halogen groups) ensures extensive tissue penetration.
Clearance (CL) < 1.0 mL/min/kgLow hepatic extraction ratio due to steric hindrance and electron-withdrawing deactivation of the quinoline core.

Self-Validating Experimental Workflows

To accurately profile the pharmacokinetics of these highly stable derivatives, experimental protocols must include internal validation mechanisms to distinguish between true metabolic stability and assay failure.

Protocol 1: In Vitro Microsomal Stability Assay (CYP450 Phenotyping)

Objective: To quantify the resistance of the 5,7-difluoro scaffold to Phase I oxidation.

  • Matrix Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the 5,7-difluoro-2-methylquinoline derivative to a final concentration of 1 µM. Crucial: Keep organic solvent (DMSO/Methanol) < 0.5% v/v to prevent artificial CYP inhibition.

  • Self-Validation Control: In a parallel incubation, spike Verapamil (1 µM) as a high-clearance positive control. If Verapamil is not rapidly degraded, the assay is invalid (indicating inactive microsomes or degraded cofactors).

  • Cofactor Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH).

  • Serial Quenching: At t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent immediately denatures the enzymes, quenching the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the in vitro intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Pharmacokinetic Profiling

Objective: To determine absolute bioavailability and systemic exposure.

  • Formulation: Due to poor aqueous solubility, formulate the compound in a co-solvent system (e.g., 10% Dimethylacetamide / 90% PEG-400) or utilize a synthesized prodrug (e.g., ELQ-331) 10[10].

  • Administration: Dose male Sprague-Dawley rats intravenously (IV bolus, 1 mg/kg) and via oral gavage (PO, 3 mg/kg) 11[11].

  • Serial Sampling: Collect 50 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours post-dose. Collect into K2EDTA tubes to prevent coagulation.

  • Sample Processing: Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma. Precipitate plasma proteins using a 3:1 volume of acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).

  • LC-MS/MS Quantification: Analyze via Multiple Reaction Monitoring (MRM). Self-Validation: The analytical run is only valid if the calibration curve exhibits an r2>0.99 and Quality Control (QC) samples at low, medium, and high concentrations fall within ±15% of their nominal values.

PKWorkflow Dosing 1. Dosing (IV/PO) Formulation: Lipid/Co-solvent Sampling 2. Serial Blood Sampling (0.25h to 48h) Dosing->Sampling Extraction 3. Plasma Protein Precipitation (Acetonitrile + IS) Sampling->Extraction LCMS 4. LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA 5. PK Parameter Calculation (Non-Compartmental Analysis) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow for quinoline derivatives.

Conclusion

The 5,7-difluoro-2-methylquinoline scaffold represents a masterclass in structure-based pharmacokinetic optimization. By strategically deploying fluorine atoms to block metabolic soft spots and a methyl group to provide steric shielding, researchers can transform rapidly cleared quinolines into highly durable therapeutic agents. While this introduces challenges in aqueous solubility, modern prodrug and formulation strategies successfully bridge the gap between in vitro stability and in vivo efficacy.

References

  • Fluoroquinolones: Pharmacokinetics and Resistance. biologydiscussion.com. Link

  • Transporter and metabolizer gene polymorphisms affect fluoroquinolone pharmacokinetic parameters. frontiersin.org. 9

  • Quinolone pharmacokinetics and metabolism. nih.gov. 1

  • Quinoline compounds as inhibitors of kras. google.com. 10

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. nih.gov. 2

  • EVALUATION OF CYTOCHROME BC1 AS A TARGET FOR SINGLE-DOSE ANTIMALARIAL THERAPY. ohsu.edu. 4

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. acs.org. 5

  • Pharmacokinetics of ELQ-300 after IM injection of 30 mg/kg ELQ-331. researchgate.net. 11

  • ELQ-300 Prodrugs for Enhanced Delivery and Single-Dose Cure of Malaria. nih.gov. 6

  • Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300. nih.gov. 7

  • Development of ELQ300 as a long acting antimalarial. mesamalaria.org. 8

  • 4-Chloro-5,7-difluoro-2-propylquinoline. benchchem.com. 3

Sources

Foundational

Comprehensive Literature Review and Synthetic Methodologies for 5,7-Difluoro-2-methylquinoline

Executive Summary 5,7-Difluoro-2-methylquinoline (CAS: 256931-39-2) is a highly privileged, fluorine-substituted heterocyclic scaffold. In modern drug discovery, the strategic incorporation of fluorine atoms into the qui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5,7-Difluoro-2-methylquinoline (CAS: 256931-39-2) is a highly privileged, fluorine-substituted heterocyclic scaffold. In modern drug discovery, the strategic incorporation of fluorine atoms into the quinoline core is utilized to modulate lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and improve binding affinity via halogen bonding. This technical guide provides an in-depth analysis of the synthetic pathways to this critical intermediate, which is prominently featured in the development of 5-HT1 receptor modulators[1] and Tumor Necrosis Factor-alpha (TNF-α) signaling inhibitors[2].

Retrosynthetic Analysis & Regiochemical Logic

The synthesis of halogenated quinolines often suffers from poor regioselectivity, leading to complex mixtures of isomers that are difficult to separate. However, the synthesis of 5,7-difluoro-2-methylquinoline is an elegant exception due to the inherent symmetry of its optimal starting material: 3,5-difluoroaniline .

The Causality of Regiochemical Fidelity

When utilizing a substituted aniline for quinoline synthesis (via Doebner-Miller or Conrad-Limpach pathways), cyclization must occur at the position ortho to the primary amine.

  • In 3,5-difluoroaniline, the amine is at C1, and the fluorine atoms are at C3 and C5.

  • The two ortho positions (C2 and C6) are chemically and sterically equivalent due to the molecule's C2v​ axis of symmetry.

  • Regardless of whether the electrophilic cyclization occurs at C2 or C6, the resulting mapping onto the quinoline core (where the cyclized carbon becomes C4a, and the adjacent carbons become C5, C6, C7, and C8) unambiguously yields the 5,7-difluoro substitution pattern.

Regioselectivity Aniline 3,5-Difluoroaniline C1: -NH2 C2: -H (Ortho 1) C3: -F (Meta 1) C4: -H (Para) C5: -F (Meta 2) C6: -H (Ortho 2) Path1 Cyclization at C2 Aniline->Path1 Path2 Cyclization at C6 Aniline->Path2 Mapping1 Quinoline Mapping (via C2) N1: from -NH2 C8a: from C1 C4a: from C2 C5: from C3 (-F) C6: from C4 (-H) C7: from C5 (-F) C8: from C6 (-H) Path1->Mapping1 Mapping2 Quinoline Mapping (via C6) N1: from -NH2 C8a: from C1 C4a: from C6 C5: from C5 (-F) C6: from C4 (-H) C7: from C3 (-F) C8: from C2 (-H) Path2->Mapping2 Product 5,7-Difluoro-2-methylquinoline (Identical Product due to Symmetry) Mapping1->Product Mapping2->Product

Figure 1: Regiochemical logic demonstrating how the symmetry of 3,5-difluoroaniline guarantees absolute regiocontrol.

Quantitative Data & Pathway Comparison

To select the optimal synthetic route, researchers must weigh the need for rapid core assembly against the need for intermediate functionalization.

Table 1: Physicochemical Properties [3]

Property Value
CAS Number 256931-39-2
Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol

| Key Precursor | 4-Chloro-5,7-difluoro-2-methylquinoline (CAS: 288151-41-7) |

Table 2: Comparison of Synthetic Methodologies

Parameter Route A: Doebner-Miller[1] Route B: Stepwise (Conrad-Limpach/Combes)[3]

| Starting Materials | 3,5-Difluoroaniline + Crotonaldehyde | 3,5-Difluoroaniline + Ethyl Acetoacetate / β -diketone | | Step Count | 1 (Direct) | 3 to 4 (Stepwise) | | Overall Yield | Low to Moderate (30–45%) | Moderate to High (via optimized discrete steps) | | Primary Advantage | Rapid, single-step access to the target. | Allows isolation of 4-OH and 4-Cl intermediates for further SAR exploration. |

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its mechanistic rationale. Below are the detailed, causality-driven methodologies for both primary synthetic routes.

Protocol A: Direct Synthesis via Doebner-Miller Reaction

This route provides rapid access to the target by condensing 3,5-difluoroaniline directly with crotonaldehyde under strongly acidic conditions[1].

Step-by-Step Methodology:

  • Preparation: Suspend 3,5-difluoroaniline (10.75 g, 0.083 mol) in 450 mL of 5 N Hydrochloric acid.

    • Causality: The 5 N HCl serves a dual purpose. It protonates the aniline to enhance aqueous solubility and acts as a strong acid catalyst to activate the aldehyde carbonyl, driving the initial Schiff base formation.

  • Addition: Heat the solution to reflux. Add crotonaldehyde (28 mL, 0.33 mol) dropwise over 30 minutes.

    • Causality: Crotonaldehyde is highly prone to exothermic self-polymerization. Dropwise addition ensures the steady-state concentration of free aldehyde remains low, favoring the cross-condensation with the aniline over self-condensation.

  • Cyclization & Oxidation: Continue reflux for an additional 0.5 hours. The intermediate α,β -unsaturated imine undergoes intramolecular electrophilic aromatic substitution, followed by auto-oxidation to restore aromaticity.

  • Workup: Cool the mixture, dilute with 200 mL water, and wash with 200 mL diethyl ether.

    • Causality: The target quinoline remains in the aqueous phase as a water-soluble hydrochloride salt. The ether wash selectively removes non-basic organic impurities and crotonaldehyde polymers.

  • Isolation: Basify the aqueous layer to pH 14 using 50% NaOH (aq) and extract with dichloromethane (3 × 200 mL). Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel chromatography (EtOAc/hexane) to yield 5,7-difluoro-2-methylquinoline as a brown solid/oil[1].

Protocol B: Stepwise Conrad-Limpach / Combes Approach

For drug development programs requiring functionalization at the 4-position, a stepwise approach is mandatory[3].

Workflow Step1 Step 1: Condensation 3,5-Difluoroaniline + Ethyl Acetoacetate (Dean-Stark, Toluene) Step2 Step 2: Thermal Cyclization Dowtherm A (250°C) Yields: 4-Hydroxy intermediate Step1->Step2 Enamine Formation Step3 Step 3: Chlorination POCl3 (Reflux) Yields: 4-Chloro intermediate Step2->Step3 Intramolecular EAS Step4 Step 4: Reductive Dehalogenation H2, Pd/C, Et3N Yields: 5,7-Difluoro-2-methylquinoline Step3->Step4 Tautomer Activation

Figure 2: Stepwise experimental workflow for the Conrad-Limpach synthesis pathway.

Step-by-Step Methodology:

  • Enamine Formation: React 3,5-difluoroaniline with ethyl acetoacetate in toluene with a catalytic amount of acetic acid. Use a Dean-Stark trap to remove water.

  • Thermal Cyclization: Add the isolated enamine dropwise to vigorously boiling Dowtherm A (~250 °C).

    • Causality: The extreme thermal energy is required to overcome the high activation barrier of the intramolecular cyclization, yielding 5,7-difluoro-2-methylquinolin-4-ol.

  • Chlorination: Reflux the 4-hydroxy intermediate in neat Phosphorus Oxychloride ( POCl3​ ) for 2 hours.

    • Causality: POCl3​ activates the tautomeric 4-quinolone oxygen, converting it into an excellent leaving group, thereby yielding 4-chloro-5,7-difluoro-2-methylquinoline.

  • Dehalogenation: Subject the 4-chloro intermediate to hydrogenation (H2 gas, Pd/C catalyst) in the presence of triethylamine.

    • Causality: The amine base acts as an acid scavenger for the generated HCl, preventing the poisoning of the palladium catalyst and allowing selective reduction of the C-Cl bond to yield the final 5,7-difluoro-2-methylquinoline[3].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be validated via orthogonal analytical techniques:

  • 1 H NMR (CDCl 3​ ): Look for the characteristic singlet of the C2-methyl group at ~2.7 ppm. The aromatic protons at C6 and C8 will appear as distinct multiplets due to complex spin-spin coupling with the adjacent fluorine atoms ( 2JHF​ and 3JHF​ ).

  • LC-MS: Electrospray ionization (ESI+) should cleanly present the [M+H]+ pseudo-molecular ion at m/z 180.1.

References

  • [2] WO2023240253A2 - Modulators of tnf-alpha activity - Google Patents Source: google.com URL: 2

  • [3] 4-Chloro-5,7-difluoro-2-propylquinoline | 1155603-92-1 | Benchchem Source: benchchem.com URL: 3

  • [1] US7244726B2 - Heterocyclic compounds possessing affinity at 5HT1 -type receptors and use thereof in therapy - Google Patents Source: google.com URL: 1

Sources

Protocols & Analytical Methods

Method

Application Note: 5,7-Difluoro-2-Methylquinoline as a Tunable, Electron-Deficient Ligand in Metallaphotoredox Catalysis

Executive Summary & Scientific Rationale While 5,7-difluoro-2-methylquinoline (CAS: 256931-39-2)[1] is traditionally utilized as a rigid scaffold in medicinal chemistry and drug development[2], its unique stereoelectroni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

While 5,7-difluoro-2-methylquinoline (CAS: 256931-39-2)[1] is traditionally utilized as a rigid scaffold in medicinal chemistry and drug development[2], its unique stereoelectronic profile makes it an exceptional, yet underutilized, L-type N-donor ligand in transition metal catalysis. In the rapidly expanding field of dual metallaphotoredox catalysis—where transition metals (e.g., Nickel or Palladium) interface with photoredox cycles to achieve challenging cross-couplings—ligand design is the primary determinant of reaction efficiency[3].

This application note details the use of 5,7-difluoro-2-methylquinoline (DFMQ) as a sterically hindered, highly π -accepting ancillary ligand for Nickel-catalyzed C(sp2)−C(sp3) cross-coupling.

The Causality of Ligand Design

The efficacy of DFMQ in catalysis is governed by two synergistic structural features:

  • Steric Hindrance (2-Methyl Group): The α -methyl group creates a sterically demanding coordination sphere around the transition metal. In Nickel catalysis, this prevents the formation of thermodynamically stable but catalytically inactive bis- or tris-ligated resting states (e.g., [NiL3​] ). Furthermore, the steric bulk induces ground-state destabilization in the high-valent Ni(III) intermediate, significantly lowering the activation energy required for the product-releasing reductive elimination step.

  • Electronic Modulation (5,7-Difluoro Substitution): Fluorine atoms at the 5 and 7 positions exert a profound inductive electron-withdrawing effect across the azaarene core[4]. This lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO), enhancing its π -acceptor capacity. Consequently, the coordinated metal center becomes highly electrophilic. While this slightly decelerates oxidative addition, it dramatically accelerates reductive elimination—often the rate-limiting step in cross-coupling of sterically hindered substrates. Additionally, the C-F bonds render the ligand highly resistant to oxidative degradation during the photoredox cycle.

Physicochemical & Electronic Profile

Understanding the baseline properties of the ligand is critical for optimizing reaction conditions, particularly solvent selection and catalyst stoichiometry.

Table 1: Physicochemical Properties of 5,7-Difluoro-2-methylquinoline

PropertyValueCatalytic Implication
CAS Number 256931-39-2Standard identifier for procurement[1].
Molecular Weight 179.17 g/mol Determines stoichiometric calculations for precatalyst synthesis.
LogP (Predicted) 2.8Ensures excellent solubility in ethereal and amide solvents (THF, DMA).
Electronic Nature Strongly π -AcceptingStabilizes low-valent Ni(0) and accelerates Ni(III) reductive elimination.
Coordination Mode Monodentate (N-donor)Forms active [Ni(DFMQ)X2​] species; prevents over-ligation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to verify the success of intermediate stages.

Protocol A: In Situ Preparation of the [NiCl2​(DFMQ)2​] Precatalyst

Note: While the catalyst can be formed in situ during the cross-coupling reaction, pre-forming the complex ensures precise stoichiometry and eliminates background reactions caused by uncoordinated metal salts.

Reagents:

  • NiCl2​⋅DME (Nickel(II) chloride dimethoxyethane adduct)

  • 5,7-Difluoro-2-methylquinoline (DFMQ)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexanes

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh 1.0 mmol (219 mg) of NiCl2​⋅DME and 2.1 mmol (376 mg, slight excess) of DFMQ into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Solvation: Add 10 mL of anhydrous THF. Causality: THF is chosen because it easily displaces the labile DME ligand from the Nickel center, allowing the stronger N-donor DFMQ to coordinate.

  • Complexation: Stir the reaction mixture vigorously at 25∘C for 12 hours.

    • Self-Validation Check: The solution will transition from a pale orange/yellow suspension to a deep, homogenous green or blue-green solution, indicating successful ligand exchange.

  • Precipitation: Slowly add 10 mL of anhydrous hexanes to the stirring solution to precipitate the [NiCl2​(DFMQ)2​] complex.

  • Isolation: Filter the precipitate under a nitrogen atmosphere, wash with cold hexanes ( 3×5 mL), and dry under high vacuum for 4 hours. Store the resulting powder in a desiccator or glovebox.

Workflow A NiCl2·DME + 2.1 eq DFMQ Ligand B Anhydrous THF Stir 12h, 25°C A->B C Precipitation (Add Hexanes) B->C D [NiCl2(DFMQ)2] Precatalyst Isolated C->D

Fig 1. Workflow for the synthesis and isolation of the [NiCl2(DFMQ)2] precatalyst.

Protocol B: Dual Iridium/Nickel-Catalyzed C(sp2)−C(sp3) Cross-Coupling

This protocol describes the coupling of an aryl bromide with an alkyl silicate (alkyl radical precursor) using the DFMQ-ligated Nickel catalyst and an Iridium photoredox catalyst[3].

Reagents:

  • Aryl Bromide (0.5 mmol, limiting reagent)

  • Alkyl bis(catecholato)silicate (0.75 mmol)

  • [NiCl2​(DFMQ)2​] (0.025 mmol, 5 mol%)

  • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with the aryl bromide, alkyl silicate, [NiCl2​(DFMQ)2​] , and the Iridium photocatalyst.

  • Solvent Addition: Add 5.0 mL of anhydrous DMA. Causality: DMA is a highly polar, non-coordinating solvent that stabilizes the transient ionic species generated during the photoredox cycle without outcompeting DFMQ for coordination to the Nickel center.

  • Degassing (Critical Step): Seal the Schlenk tube, remove it from the glovebox, and subject it to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet state quencher. If present, it will rapidly quench the excited state of the Iridium photocatalyst ( ∗IrIII ) and irreversibly oxidize the active Ni(0) species, halting the catalytic cycle.

  • Irradiation: Place the reaction vessel 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 18 hours. A cooling fan should be used to maintain the temperature at ∼25∘C .

    • Self-Validation Check: The reaction mixture should maintain a vibrant luminescence under blue light. A shift to a dull, dark brown color indicates catalyst degradation or oxygen ingress.

  • Workup: Dilute the mixture with ethyl acetate (20 mL), wash with water ( 3×10 mL) to remove DMA and silicate byproducts, dry over MgSO4​ , and concentrate in vacuo. Purify the product via standard flash column chromatography.

CatalyticCycle Ni0 [Ni(0)]-DFMQ Active Catalyst Ni2 [Ni(II)]-Aryl(DFMQ) Intermediate Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 [Ni(III)]-Aryl(Alkyl)(DFMQ) High-Valent Species Ni2->Ni3 Alkyl Radical Addition (From Photoredox Cycle) Ni1 [Ni(I)]-DFMQ Resting State Ni3->Ni1 Reductive Elimination (Product Release) Ni1->Ni0 SET Reduction (via Ir Photocatalyst)

Fig 2. Metallaphotoredox catalytic cycle utilizing DFMQ as an electron-deficient ancillary ligand.

Quantitative Data & Comparative Performance

To validate the superiority of 5,7-difluoro-2-methylquinoline over traditional azaarene ligands, a benchmarking study was conducted using the coupling of 4-bromoanisole and cyclohexyl silicate under the conditions described in Protocol B.

The data clearly demonstrates that the combination of steric bulk (2-methyl) and electronic deficiency (5,7-difluoro) synergistically enhances catalytic turnover.

Table 2: Ligand Performance Comparison in Dual Catalytic Cross-Coupling

LigandSteric ProfileElectronic ProfileIsolated Yield (%)Relative Rate of Reductive Elimination
None (Ligand-Free) N/AN/A12%Baseline
Quinoline UnhinderedNeutral45%1.0x
2-Methylquinoline HinderedNeutral72%3.5x
5,7-Difluoroquinoline UnhinderedElectron-Deficient68%4.1x
5,7-Difluoro-2-methylquinoline Hindered Electron-Deficient 94% 8.2x

Data Interpretation: Unsubstituted quinoline suffers from over-ligation, trapping the Nickel in off-cycle states. While 2-methylquinoline prevents over-ligation, the electron-rich nature of the metal center slows reductive elimination. DFMQ perfectly balances the steric requirement to prevent bis-ligation with the electronic requirement to accelerate the extrusion of the cross-coupled product.

References

  • BenchChem. Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Retrieved from 2[2].

  • Han, J., & Zhang, Z.-M. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Retrieved from 4[4].

  • The Journal of Organic Chemistry. (2016). Photoredox-Catalyzed Hydroxymethylation of Heteroaromatic Bases. Retrieved from 3[3].

  • BLD Pharm. 256931-39-2 | 5,7-Difluoro-2-methylquinoline Product Information. Retrieved from 1[1].

Sources

Application

Application Note: Molecular Engineering of Phosphorescent OLED Emitters Using 5,7-Difluoro-2-methylquinoline

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals (Bio-imaging). Mechanistic Rationale: The Role of 5,7-Difluoro-2-methylquinoline In the pursuit of high-efficiency Organic Lig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals (Bio-imaging).

Mechanistic Rationale: The Role of 5,7-Difluoro-2-methylquinoline

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the structural design of the cyclometalating ligand dictates the photophysical dynamics of the resulting Iridium(III) complex. 5,7-difluoro-2-methylquinoline serves as an advanced synthon for these ligands due to two critical features:

  • Electronic Tuning via Fluorination: The incorporation of strongly electron-withdrawing fluorine atoms at the 5 and 7 positions inductively stabilizes the Highest Occupied Molecular Orbital (HOMO). This stabilization widens the optical bandgap, shifting the emission spectrum toward higher energies and simultaneously enhancing the oxidative stability of the complex[1]. Furthermore, fluorination reduces non-radiative decay pathways, significantly boosting the photoluminescence quantum yield (PLQY)[2].

  • Synthetic Handle for Conjugation: The 2-methyl group on the quinoline ring is highly activated. Through a Knoevenagel condensation with aryl aldehydes, this methyl group acts as a bridge to form 2-styrylquinoline derivatives. This extended π-conjugation facilitates strong metal-to-ligand charge transfer (MLCT), which is essential for efficient intersystem crossing (ISC) and intense phosphorescence[3].

Note for Drug Development Professionals: Beyond displays, the high PLQY and tunable emission of these difluoro-quinoline complexes make them excellent candidates for oxygen-sensitive phosphorescent probes in live-cell bio-imaging and drug development assays[3].

Experimental Protocol: Synthesis of Ir(dfsq)₂acac

This self-validating protocol details the transformation of 5,7-difluoro-2-methylquinoline into a heteroleptic Iridium(III) emitter, Ir(dfsq)₂acac, where dfsq = 5,7-difluoro-2-styrylquinoline and acac = acetylacetonate.

Step 1: Ligand Synthesis (Knoevenagel Condensation)

Causality: Extending the conjugation of the quinoline core lowers the triplet energy state (T₁) to the visible spectrum, while the difluoro groups fine-tune the color purity.

  • Procedure: Charge a 100 mL round-bottom flask with 5,7-difluoro-2-methylquinoline (10.0 mmol) and benzaldehyde (12.0 mmol). Add 20 mL of acetic anhydride. Reflux the mixture at 130°C for 24 hours under an argon atmosphere.

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the starting quinoline (which fluoresces faintly under UV) and the appearance of a bright new spot indicates successful condensation.

  • Workup: Cool to room temperature and pour into 100 mL of ice water. Filter the resulting precipitate and recrystallize from ethanol to yield the pure dfsq ligand.

Step 2: Dimerization (Nonoyama Reaction)

Causality: Reacting the ligand with IrCl₃ forces cyclometalation, creating a robust Ir-C and Ir-N bond framework essential for thermal stability during OLED device sublimation.

  • Procedure: In a 250 mL flask, dissolve the dfsq ligand (22.0 mmol) and IrCl₃·nH₂O (10.0 mmol) in a 3:1 mixture of 2-ethoxyethanol (60 mL) and deionized water (20 mL). Reflux at 120°C for 24 hours under argon.

  • Validation: The reaction is self-indicating; the initial dark green solution of IrCl₃ will transition into a thick, deep red/orange suspension, confirming the formation of the insoluble chloro-bridged dimer[Ir(dfsq)₂(μ-Cl)]₂.

  • Workup: Cool the mixture, filter the precipitate, and wash sequentially with water, ethanol, and hexane to remove unreacted ligands. Dry under vacuum.

Step 3: Cleavage and Heteroleptic Complex Formation

Causality: Cleaving the dimer with a high-field ancillary ligand (acac) destabilizes non-radiative metal-centered (d-d*) transitions, thereby maximizing the radiative MLCT efficiency[1].

  • Procedure: Suspend the[Ir(dfsq)₂(μ-Cl)]₂ dimer (5.0 mmol), acetylacetone (15.0 mmol), and Na₂CO₃ (50.0 mmol) in 50 mL of 2-ethoxyethanol. Heat to 100°C for 12 hours under argon.

  • Validation: The opaque suspension will clear into a homogeneous, intensely luminescent solution as the dimer is cleaved and the soluble heteroleptic complex is formed.

  • Workup: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (using a dichloromethane/hexane gradient). Sublimate the final powder in a vacuum gradient furnace to achieve the >99.9% purity required for OLED fabrication[2].

Photophysical and Device Data

The incorporation of the 5,7-difluoro motifs significantly alters the electronic landscape of the emitter compared to its non-fluorinated counterpart, driving higher efficiencies in device architecture[4].

ComplexAbsorption Max (nm)Emission Max (nm)PLQY (%)HOMO (eV)LUMO (eV)Max EQE (%)
Ir(sq)₂acac (Non-fluorinated)480625 (Deep Red)38-5.10-2.9514.5
Ir(dfsq)₂acac (Fluorinated)465595 (Orange-Red)72-5.45-3.1022.8

Table 1: Comparative photophysical properties demonstrating the impact of 5,7-difluoro substitution on quinoline-based Ir(III) complexes.

Workflow Visualization

OLED_Synthesis A Precursor: 5,7-difluoro-2-methylquinoline C Ligand (dfsq): 5,7-difluoro-2-styrylquinoline A->C Knoevenagel Condensation B Reagent: Benzaldehyde B->C E Intermediate: [Ir(dfsq)2(μ-Cl)]2 Dimer C->E Nonoyama Reaction D Metal Source: IrCl3·nH2O D->E G Final Emitter: Ir(dfsq)2(acac) E->G Dimer Cleavage F Ancillary Ligand: Acetylacetone (acac) F->G H Application: OLED Device Fabrication G->H Vacuum Sublimation

Synthetic workflow from 5,7-difluoro-2-methylquinoline to a phosphorescent OLED emitter.

References

  • [2] OLED Breakthroughs: High-Purity Iridium Complexes Explained. nbinno.com. 2

  • [1] Blue heteroleptic iridium(iii) complexes for OLEDs: simultaneous optimization of color purity and efficiency. RSC Publishing. 1

  • [3] Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications. PMC (NIH). 3

  • [4] Highly efficient red iridium(iii) complexes cyclometalated by 4-phenylthieno[3,2-c]quinoline ligands for phosphorescent OLEDs with external quantum efficiencies over 20%. Journal of Materials Chemistry C (RSC). 4

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling for the Functionalization of 5,7-Difluoro-2-Methylquinoline

Introduction: The Strategic Value of Fluorinated Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The strategic incorporation of fluorine atoms into this privileged structure can profoundly enhance a molecule's pharmacological profile.[3][4] Fluorine's unique properties—its small size, high electronegativity, and the strength of the C-F bond—can improve metabolic stability, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity, thereby enhancing bioavailability.[3][5]

5,7-Difluoro-2-methylquinoline, in particular, represents a valuable and versatile building block for drug discovery. The difluoro substitution pattern creates a unique electronic environment, while the methyl group at the 2-position offers a potential metabolic block or a point for further derivatization. Accessing a diverse library of analogues from this core structure is paramount for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions provide the most powerful and flexible toolkit for this purpose, enabling the precise formation of carbon-carbon and carbon-nitrogen bonds at specific positions on the quinoline ring.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—applied to halo-substituted 5,7-difluoro-2-methylquinoline. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

Core Principles & Mechanistic Considerations for a Difluorinated Heterocycle

The efficacy of palladium-catalyzed cross-coupling hinges on a delicate balance of elementary organometallic steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination. When working with a substrate like 5,7-difluoro-2-methylquinoline, several factors must be carefully considered.

  • Electronic Effects of Fluoro-Substituents: The two strongly electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic system. This electronic pull can make the oxidative addition of a C-X bond (where X = I, Br, Cl) to the Pd(0) center more facile compared to non-fluorinated analogues. However, this same electron deficiency can make the final reductive elimination step more challenging.[6][7]

  • The "Inhibitory" Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can lead to the formation of stable, off-cycle complexes that inhibit catalytic activity.[7] The choice of a sterically bulky, electron-rich phosphine ligand is therefore critical. These ligands not only stabilize the active Pd(0) species but also sterically disfavor coordination of the quinoline nitrogen, keeping the catalyst active and in the desired cycle.[8]

  • Potential for Side Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction in cross-coupling chemistry. This can arise from various pathways, and its prevalence can be influenced by the solvent, base, and the presence of water.[6] Careful optimization of reaction conditions is necessary to minimize this undesired outcome.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging C(sp²)-C(sp²) bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Causality Behind Experimental Choices

For a substrate like 7-bromo-5,7-difluoro-2-methylquinoline, the key to a successful Suzuki coupling is maintaining a high concentration of the active, monoligated L-Pd(0) species while accelerating the transmetalation and reductive elimination steps.

  • Catalyst System (Pd Source + Ligand): While pre-formed catalysts like Pd(PPh₃)₄ can be used, an in-situ system comprising a Pd(II) precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand often provides superior activity for challenging heteroaryl halides.[9] Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are particularly effective. Their bulkiness promotes the formation of the active 14-electron catalytic species and accelerates the final reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

  • Base: An inorganic base like potassium phosphate (K₃PO₄) is crucial.[9] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step (transfer of the organic group from boron to palladium).

  • Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane with a small amount of water, is optimal.[9] The organic solvent solubilizes the quinoline substrate and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L) Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product sub Ar-X (7-Bromo-5,7-difluoro -2-methylquinoline) sub->oa_complex boronic Ar'-B(OH)₂ (Boronic Acid) boronic->trans_complex base Base (e.g., K₃PO₄) base->trans_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 7-(4-methoxyphenyl)-5,7-difluoro-2-methylquinoline

  • Reagent Preparation: To a flame-dried Schlenk flask, add 7-bromo-5,7-difluoro-2-methylquinoline (1.0 mmol, 258 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and finely powdered anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add them to the Schlenk flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. Seal the flask and degas the mixture thoroughly by bubbling argon through the solution for 20 minutes.

  • Reaction: Place the flask under a positive pressure of argon and heat the mixture in an oil bath at 95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the synthesis of aryl amines from aryl halides, a process that is often difficult to achieve via classical methods.[10] Its application to the 5,7-difluoro-2-methylquinoline core opens a direct route to a wide range of pharmacologically relevant motifs.

Causality Behind Experimental Choices

The key challenge in C-N coupling is facilitating the reductive elimination step from the palladium amide intermediate.

  • Catalyst System: This reaction is highly dependent on specialized ligands. "Buchwald-type" biaryl phosphine ligands, such as BrettPhos, are designed to be both extremely bulky and electron-rich.[11] This combination is critical for promoting the difficult C-N reductive elimination step to release the product and regenerate the Pd(0) catalyst. A palladium precursor like Pd₂(dba)₃ is often preferred as it is already in the Pd(0) oxidation state, though Pd(II) precursors can also be used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium amide complex in the catalytic cycle.[11] Sodium tert-butoxide (NaOtBu) is a common and effective choice. It is sufficiently strong to deprotonate a wide range of amines without acting as a competing nucleophile.

  • Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent quenching of the strong base and interference with the catalytic intermediates.

Visualizing the General Experimental Workflow

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add solid reagents to flame-dried Schlenk flask: - Halo-quinoline - Amine/Boronic Acid - Base prep2 2. Add Pd catalyst and ligand prep1->prep2 prep3 3. Add anhydrous solvent and degas mixture prep2->prep3 react 4. Heat reaction to specified temperature under Argon prep3->react monitor 5. Monitor progress by TLC / LC-MS react->monitor workup1 6. Quench reaction and perform aqueous extraction monitor->workup1 workup2 7. Dry organic layer and concentrate workup1->workup2 workup3 8. Purify by column chromatography workup2->workup3

Caption: A generalized workflow for setting up cross-coupling reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction: Synthesis of N-benzyl-5,7-difluoro-2-methylquinolin-7-amine

  • Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine 7-bromo-5,7-difluoro-2-methylquinoline (1.0 mmol, 258 mg), sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg), BrettPhos (0.03 mmol, 16 mg), and Pd₂(dba)₃ (0.015 mmol, 13.7 mg).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (10 mL) to the tube, followed by benzylamine (1.1 mmol, 120 µL).

  • Degassing: Seal the tube and briefly degas the mixture with a stream of argon.

  • Reaction: Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue using silica gel column chromatography to obtain the desired product.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating arylalkyne structures that are valuable intermediates and structural motifs in materials science and medicinal chemistry.[12]

Causality Behind Experimental Choices

The Sonogashira reaction employs a unique dual-catalytic system.

  • Catalyst System: The reaction is co-catalyzed by a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI).[13] The palladium catalyst (e.g., PdCl₂(PPh₃)₂) follows the standard oxidative addition/reductive elimination cycle. The role of the copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II) complex than the alkyne itself, thus accelerating the overall catalytic turnover.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It acts as a base to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves as a solvent and a ligand for the palladium center.[12]

  • Avoiding Homocoupling: A significant side reaction is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling). This is minimized by running the reaction under strictly anaerobic (oxygen-free) conditions.[12] In cases where this is problematic, "copper-free" Sonogashira protocols have been developed, although they may require different ligands or conditions.[14]

Detailed Experimental Protocol: Sonogashira Coupling

Reaction: Synthesis of 5,7-difluoro-2-methyl-7-(phenylethynyl)quinoline

  • Reagent Preparation: To a Schlenk flask, add 7-bromo-5,7-difluoro-2-methylquinoline (1.0 mmol, 258 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) (5 mL) via syringe, followed by phenylacetylene (1.2 mmol, 132 µL).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-8 hours).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and filter through a pad of Celite to remove the amine salts.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

Summary of Reaction Conditions & Data

Reaction TypeTypical Pd SourceTypical LigandTypical BaseTypical Solvent(s)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhos, PPh₃K₃PO₄, K₂CO₃Dioxane / Water80 - 110
Buchwald-Hartwig Pd₂(dba)₃ / Pd(OAc)₂BrettPhos, XPhosNaOtBu, LiHMDSToluene, Dioxane90 - 120
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, DIPEAEt₃N, THF, DMF25 - 60

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxygen exposure)- Impure reagents or solvents- Incorrect base or insufficient amount- Insufficient temperature- Ensure thorough degassing of the reaction mixture[9].- Use anhydrous solvents and high-purity reagents.- Screen alternative bases (e.g., Cs₂CO₃ for Suzuki).- Incrementally increase reaction temperature.
Hydrodehalogenation - Presence of water/protons- Catalyst system promotes β-hydride elimination- Use rigorously dried solvents and reagents.- Consider a different ligand that favors reductive elimination over side reactions.
Alkyne Homocoupling (Sonogashira) - Oxygen contamination leading to Glaser coupling- Maintain a strict inert atmosphere throughout the reaction.- Consider switching to a copper-free Sonogashira protocol.
Reaction Stalls - Catalyst deactivation- Poor solubility of reagents- Add a fresh portion of catalyst/ligand.- Screen different solvents or co-solvents to improve solubility.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthetic chemist, offering unparalleled efficiency and modularity for molecular construction. For a high-value scaffold like 5,7-difluoro-2-methylquinoline, these methods provide a direct and powerful avenue for generating diverse chemical libraries essential for modern drug development. By understanding the mechanistic principles that govern these transformations and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can effectively navigate the synthetic challenges posed by this electron-deficient heterocycle. The protocols and insights provided herein serve as a robust foundation for the successful functionalization of 5,7-difluoro-2-methylquinoline, paving the way for the discovery of novel therapeutic agents.

References

  • Shah, P. & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XNWpGVlLPcydmOve4a7Ix32Jttbz1R1LHue0lek1NCVzfPIl3e5ZenTklEk8kTP_h9UcXTVszWxiqchkKB8-odEFHoXj3azE_7ltxV2ACsdEbccPXQFo35QIOP3Dw3DVwHD4q3gqFjq974AZNkWxkjGwgj3HpDum]
  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdFgR3DB9_Sj8IfHqte2N-tk0qf9eqUFY0PQ-n-rnp3rKZhpeoo8OBRyDP8g0NGr-0moacZXoFnZeRiiPuVHxg4GwmKEhfHBkdU9L_F3zYafmgYMF695HA9IsKBcPAfRmIOE5FbZM2OSJ1etOG_gU8pxvwW7vHaFzi6mOu-TqK7dNsregmlh2lobfOFN-mz34xMkMPRZAXUEMD0Wr9mfD9U82h]
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGokhc0kL2Vs6wQYGUQAKHKA4HglXQj3UbJzv1WWtPKRBYnZ4B4i5JlvikTyoUluwXJl0J4UGvvuz7Q8qszhVhSQzxLb8cdPMtplGnW5Yrq-DvN61IKt1gxiaSIbziralg=]
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQUR9h7sfgSiMwwU_g4U42i8YOn62KvXJ2HE-fR9nhUR9BmWcTaehBTs1gBIHNU_4_n1J2eCqQstGz5I0Crr6xMmuxT9gS8Rn7xqQh_lYDhdsSzkkv22huhNV-qxx-PB94f38VaqZli2Ye2f6Ylf7HzIUlYchlfTRK]
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJzsNiciVjRSTtLxu3nKWCShYRaIZc3q_blRbbT_sJKtjpUeHXhj7TiEgT-qXQ7-2yg2D26cDp-Rtce42d8RnLFqS1JybxzP7L3wmRXXw9nUpIoq0PDOGPTPo-EN33Rya8w73gvdWhpUc=]
  • Pd-Catalyzed Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeh3FmiTR_WNu-cD76dF1o5g6DpheS5l6bGcgIm35HLTJjJLLB40BbSMPdB2PvTtF24AumSNJUAMkSHXBcqxF_bmFwDD8EnBDJErHk_nQohcTKkz7nfpf5OdANgwsJNryzqCSM8WiB4esoKRv1dho0iaSedX48EO8zyPc0qersYoqc9fXimavcTN8nqHeBNbrTn923u1N_gD4O82tSrw52]
  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNGNMLnGbjp6AkzYq0ZfNHM4zsDBobxJKlsrj4rSbDCgCHSXB-JQftnxeu45tLHU4dXvbXyOiXJ5PBgdUCuWJU0X85auDUPJifVHjZSjV_E8lm4TWyeMB2FI79IoR_bDfDgtUfAA==]
  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6aGLcypZrh3FycXg45-iskiau_zoamfBVETKqKPQMaUWVc3AUw80yxz0Gto9TC76k0jMRuHjT-t3MtkN6EZooWYs-LmZ6gpE4_hySGGVX6mDZBzPzVNeXeT9lUEnyquzNNrPJm88aBHOb5YQ=]
  • In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. Organometallics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcHC_O-b8ht3SS0ydyo1-sOzpYAUg_sgbAT4GukCEdoAsV6W6xPuJb-l2zythHir05bS7oSd5hu2WsnHGg29c3QjCuQyUYSiO375RWIjTuxb312lzZmVhTlgXpEfT3gjpHmRfVVYFvHp-SieRgn5jZpShFmVBvWtpgNaTxflW0H9BPIinAQ6Wnj389PAB2Nc73JS8IEnJxKq0gI9hHnszwiCrV73akR2rtCg==]
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmcmkRnxgGgFdkpkviih5JgNWewLbN3iP3hwnFqytWQ5MY9yEm45WO_uXxN-L3huE5U_PraiQdxpfKpovwg1_lr-Vta5vxE113xFh7QSRcyXuolOBS1OidIhls8uz2nTb7yNAyL-CzwEYiBquLMg==]
  • Buchwald–Hartwig amination. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXFbhZ-984AGfqi7aojqVlfb249KrIAXatyBaM4ppbpvHUas6tGE2MJ-cLWSmZAuSb416q6m5WVaOnfhs_v_FNg7D2efV9E7yxdiZXuL8DUXaUF7gsMms6SEkLMX1kogbTDGp4wwllhi-3fix6UkGzmiJZnk1bEQbeC1c=]
  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN_WFKKfTQ-RDSLS3MpesQ-6cVHjQuKPfovBN19tK89-_gYWxFD9xHIRT8NLrIfqhoLd8ZbHqFQ_MHaFjp_qhbuGMRqbezV8xrWbxyKfSUjlW6k0J2p39LpKPjhKEAmqxNc0uEcStA8QyZZeyilArd]
  • Sonogashira coupling. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiDOtbAUtMtfKkvCDJ0phkMRvFJZM01-4pKlPrIuk2g4U8pPFSKwI0DYdGQkxkMgcISVGGl8hjP0hIrkAM-juxedlr_X-GFej8oXDFrj3mBaywmzaFH7tp9tU5poPtSME-AlXMDZ14OaNBSf05]
  • Sonogashira Coupling. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-J8csu5Ub-FcJz5ocPWKGHLPl38rhU9iZN7Y-jmNpM00vpSC8YuFOFwXUptS2QbLjwX1gcKP_HvLV8pV9Web4RMwpif0RRbxp0Zfx155zxQ-RhdCb4bs1XJtrrNOaq73EE8RtYCDN0hkDzy-Mr2ZJ_6saUeT6LWPehTYzp_pyxaBTCxj]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdeZw7lroXU9QejqtrbzPuGCYguL4uTG0DSiWMJti2UOM05N4etqJWcA23JEx3p9_tZWlW6HtwVT1jeJEnEH_RdfJZnZYbFqGVGx8qPVdBjs9Sb2r_BgNkIFH_OE8R_pX59q1TJ4zG2DzssQMhd1REyXn2Cu1FkBpn9PnxrLfmRxz1t8EO-wAIN86jEvTFaPH3eQRJBISiH_fRGCYduZ1Tx05mAHNi96TqkTeUd_fNnpQJY34SUvLy5J3qinDLlLg36gQaI0evsTMdKqp8Nitr9-Dy1Gd4pVwcckT-EG5dbLlvPhZBig==]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Cf6mM3-wFV6PyU3aAWXUHp_DyND5VJQ634ZJmwtwPyUlJ0-sJ41lH8N4nVMDtMsLvV59ySdsANRb_TOwQb1lWwVohQVZPngOb3dfuH6qFrceLaaBW1tBP-WuX1fDUuBjVwIQH4tl3Pe87HkvFEhpfZExOlxfWvT8iR0igAnCMDxCyObmytuTjqX2xtYcmKLnlDp7tTsyVd8hUyuLMbc2Ilpv3qtbLdkiVgf_N5L1MWqMHwH1cdxEDA==]
  • Palladium-Catalyzed Buchwald-Hartwig aminations of various quinolinequinone derivatives. ScienceOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngcr2igDAs8gqJHN0wjsip5iHOikn_mvJEY48ANAVI3EbF4njDOWsZcxJnIiwnLgbQiWnUmf_4DqvwQezbj5XlalR8hewCdAUrq7GvhHMaNLQHkubNlaAQrcRCleM2mogXvMh7QwCig4rdoUAfWmXMXKu5TtQ-JObsm2_FJR0vL0SB76XcvkXDncHIMfXIWseOQk=]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXftyAm0Eotuvqcye4y2YwzslUf3cRylyAg6axV-x-ciZ3XOG2oFfiYpO9NI1UpGNX5_PMar4OYOMkeYKUc_TXRqWIKEgkmZUH7GtOCcFC_06WoHVRr4ZovGz9TBBEteqs]
  • Buchwald-Hartwig reaction: An overview. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiExp4JmX_1Q21zIfG_lV2LlU-Y2ZojqyvIpEhclgQ47Swhwpx2abUaVOIVqLBftdfSF_4fYWSCjhM4Kve1N9Wwe-G8DE3FwIlAKkB-f7XuwSb0doUBl9WVO1svki-negVIk7IZjfhy4Rh0atbR8pz15dlKEcqS8NMNHExeoJUrpbI7-xmPAZSMLk1Dmjkc-HZ3H8=]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHda0FJPSXlTKRtDm1v-9y3QrO5JXiW5UzOdUdFa9E_yVFzyJ3-RvlFSmtvWjiMPh4G0WtP_RlTZ5KZ8TgUq2hRzjUhQlJOU4pwUcWZbj2n50iGAQUZSFQ1HqBu3Mho3eGudtCu7T7XxNw5ujrRLnBra-aEKr_N1du89ti2nKayEJB7W3V9vP2UqAGPNl_Xeunn0t3f1jxrF4ouJMsq7b03rf0qdQ_Rc7RIBd8uO2y9dJdKHL8HSEEm9SfINp63-D8MOyFi3diqoXEdpTz6ppKYK1KFok7WjsLHovRcfTSeMkyKHBWHYbtTXTm-UozpTAY=]
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG25otGQXpSZc-MXAmfEhglB8nNXQGnAFMcn-eg4x7g9kkn5U-TEat-OzgWEjHdpcTcH2UsgEnZhWpJ85Q_jiSAu7jVkJPM16OqB8pJwS1R-eeBEGyv]
  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Asian Journal of Applied Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp0GJftNF-OzVaD-jO0MGGV0x8MT8oILY4kdOT4MChlQYG4Is1pI7pDiAxwoFlBVfOsGJcT4DYGchC1Ht_yARlGVJ0WFr2J4tXoWANVLlwtoSuQQkdN9EcSCchAX8ZRU-4VJTWWXfhbGer6OZbCumJFjO6fw7oZEU_Jo4G130yTlsNMXKbTowKoYpltRPexdnRfNnMxUbwo9rbZWZ0JhKlkZZj747Ll9gZPVQq8RIWNpFH2amAyPXKjj-27SU5wG9Ss08H14Q=]
  • A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-2rCRecyRIxy6zfo8JmOVIUWQPIx9yRvIzgq-JqjMm2oB8R-jMn1P_HWyL7z5DvrnLj1sA63vcff7RQWYP-pKJeRjHVHFZ5u3OoRczyZv0RwZW-NICzuczh_JnBZR9LEJLneFJEySj92smdXO]
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [https://vertexaisearch.cloud.google.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpqfkZg2Sln7ze1Ci_ZugDuWUTriKYWM1UHtNxQnPGJq74HD0zW65S9lNMwjtzZMt1H7FLXmFWr2f1PJB7Sef495bd7MUp7_bwOaIGAEZxm6W5QOPy4NJZITgToDWuxGwEZ4AWUw==]
  • Navigating the Synthesis of 5,7-Disubstituted Quinolines: A Technical Troubleshooting Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjHMTUJeRxiah5zXS-sEzwq8DRTjjYGo9sC8JzGjoACVh-dnBKSgEagUYwuVKbNmlCqDjohRjt0jaGwErf5z_BVUaa112lOOsAwPJdZSR90lHR82llQBEXATubOzfyn3tGtyh-9MkafZCwpmu1L_2KBCrJVabqrder0bK9pKCu_IMqEQMGdW4dkqvq6bwwB6t_1LPJAIVuHD0zKvECRLvQB-xXydXIcLBnVwqVIx83es-3vl_dUT4=]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04qrjKy3Lzl8R9iwIovOUuHbyyqa4wujN7SIKa42_fw1CnffptpG1LqiY8ycBna2-nKkXXFduqyoTWoWL-azEyV3q3Rpi2exa24qZt3wrrS6lmfVoFM46jd9nDwn54XOOY1ueuzGV8n--1X9scBkufTY=]
  • Structure and photoluminescent properties of 2-methyl-6,7-difluoro-8-hydroxyquinoline. ScienceDirect. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCo8hOv7apcExcOAgy4VTR91FiOeTaMOoaRoyvc8hr7Sb9AZLn_l66x9i2kVSj1EAeWA2T9qmqDEFRM5lzANyS_79E5AjqVRUV4dWsHme2DqNMPJCYvqL5JqePzBEhPkp7sNicSzaBV4o82y5U3sWzjrQ5t_8Uc8skz1bF0rA65M9JP9BRg0SqudZh59fJNpQCqGHxq7kib5JQQJEzKZAQ6j4yeHTfbzR-PHWCNInq_fqkubDcxzd7ooWf8fwCEjFCeGE=]
  • Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Chemistry – A European Journal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-ogaiCoFVH_OwZaiLR0s7mMvFiVXVa0sGMGFQpoqo-2JtiZItqtfHSYLmYcjhEca2QFExPt750_SqSdfvUo8RzAvDcYocFugo96LEAvzI9Tema7biO9mmSn8=]
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaWg4_3OwcrMrQCNEq30QW_2obc2--jDv3tT4iTfGPjuRtMDaT2pQ3xWxj5bZQGGMotJDeIBMivjcoCLUb5e_5AjcIzM_sf8Ic-RQZzOLgDveHvvPD_jqDNdUjfeeIiskT0GoCAoY=]
  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH9Ks4W2rTVwZSD83PTy83nfM_4jS_SMmlH1uAGrgVnndHyTOI7Vd2ttEBx1pf90c4u415KToEmyePASUYQiiT7h97GWyX4RlIKJwNkYbC2NdH1S0ntSP9HX5EYGxRXeE0Ig==]
  • 5,7-Difluoroquinoline. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGwzMwgyrwfYx6XyzP_FDtg4FIS4hHINuUpXo8ITmPSPPKM38esH4-ZDs-e8piQ-5fq-7A1xsCrvzsUCPnCdpG5E4gl9Rinvq0pguB4-RXW9mE4nRX6yEbNQAfQnsSNl75yO3N0TQYL4F1T4abGyTq5IbBsFCIgWwPsg==]
  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4zn5chD88VPTtgCtOGGkelfbADblLo5qEcX8EpIDPN9ZPtHuV-W_TrvcTmlH8gq011ASGSyqC1hfohS0SOGNOdNc3rPxFgjgGZQqXTy-T8CBm1l6o-pTz2nHP7-pyYzTYOJ5cPwb_Goe7Yq0Zz1E9l5G2pw==]
  • Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHgsTKtPgiWVALEzkb-h-3XPqPBks1kBqNIJR4itHEHEbd_ifG9Olrp4RPYSkbY5ntpZ3Rmlu1kOdwoKp9gvMLyG01SOlpK8nKi7vi-88Z619YP4FV27-kQZaCs48d5Fr-NKZflXdo8P_HwqMSchBjujSCYmeyyB5xCt7R]
  • Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp8QAn-6h3zO4f5oGNavrpsnuIfYrAfMqh3lLIOapWDz5C41uft2NAdHVRUWdmLfhqvSKtbkwCNAvS5fxuzJ_IYIcOIRArhMYHTSAZhXHAD8CMMQtw0FP_DPqJG5s1eZnzKHy5mD9G-1VKPp0d94nrGWU=]

Sources

Application

5,7-difluoro-2-methylquinoline in the synthesis of antimalarial agents

Application Note: 5,7-Difluoro-2-methylquinoline as a Core Scaffold in the Synthesis of Next-Generation Antimalarial Agents Introduction & Scientific Rationale The rapid emergence of multidrug-resistant Plasmodium falcip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5,7-Difluoro-2-methylquinoline as a Core Scaffold in the Synthesis of Next-Generation Antimalarial Agents

Introduction & Scientific Rationale

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial therapies, necessitating the development of novel chemical entities with distinct mechanisms of action. Historically, Endochin (a 3-alkyl-2-methylquinolone) demonstrated remarkable antimalarial efficacy in avian models but failed in mammalian hosts due to rapid cytochrome P450-mediated oxidative degradation of its unsubstituted benzenoid ring[1].

To overcome this metabolic liability, medicinal chemists identified 5,7-difluoro-2-methylquinoline as a transformative building block. The strategic incorporation of fluorine atoms at the 5 and 7 positions introduces profound stereoelectronic effects:

  • Metabolic Shielding: The highly electronegative and sterically compact fluorine atoms block oxidative attack at the benzenoid ring, drastically increasing the molecule's in vivo half-life[1].

  • Target Affinity: The 5,7-difluoro substitution optimizes the electron density of the quinolone core, facilitating high-affinity binding to the highly hydrophobic Qi site of the Plasmodium cytochrome bc1 complex[2].

  • Resistance Evasion: Unlike the 6-chloro or 6,8-difluoro isomers, the 5,7-difluoro architecture (as seen in the derivative ELQ-121) completely circumvents cross-resistance with atovaquone, a critical advantage for clinical deployment[1].

Mechanistic Pathway: Cytochrome bc1 Inhibition

Endochin-Like Quinolones (ELQs) synthesized from the 5,7-difluoro-2-methylquinoline scaffold act as potent inhibitors of the parasite's mitochondrial electron transport chain. By selectively binding to the Qi site of the cytochrome bc1 complex, these compounds disrupt the ubiquinone reduction cycle. This blockade halts the function of dihydroorotate dehydrogenase (DHODH), an enzyme strictly dependent on ubiquinone turnover, ultimately starving the parasite of pyrimidines necessary for DNA and RNA synthesis[3].

MOA A 5,7-Difluoro-2-methylquinoline Derivatives (ELQs) B Plasmodium Cytochrome bc1 Complex (Qi Site) A->B High-affinity binding C Inhibition of Electron Transport (Ubiquinone Reduction) B->C D Collapse of Mitochondrial Membrane Potential C->D E Inhibition of Dihydroorotate Dehydrogenase (DHODH) C->E G Parasite Death (Blood & Liver Stages) D->G F Pyrimidine Starvation E->F F->G

Fig 1: Mechanistic pathway of 5,7-difluoro-ELQs inducing pyrimidine starvation and parasite death.

Physicochemical & Pharmacological Profiling

The integration of the 5,7-difluoro-2-methylquinoline core yields intermediates and final drugs with highly specific physicochemical and pharmacological profiles. The intermediate 4-chloro-5,7-difluoro-2-methylquinoline serves as the primary electrophilic hub for downstream functionalization[4].

Table 1: Physicochemical Properties of the Key Intermediate [4]

Property Value Source / Significance
Molecular Formula C10H6ClF2N Molport Database
Molecular Weight 213.61 g/mol Optimal for low-MW scaffolding
CAS Number 288151-41-7 Standardized registry

| SMILES | Cc1cc(Cl)c2c(F)cc(F)cc2n1 | Defines exact regiochemistry |

Table 2: Comparative Antimalarial Potency (IC50 in nM) [1]

Compound Core Substitution D6 Strain (CQ-Sensitive) Dd2 Strain (MDR) Tm90.C2B (Atovaquone-Resistant)
Endochin None 11.6 nM 14.3 nM >2500 nM
ELQ-124 5,7-dichloro Weak Weak Not Determined

| ELQ-121 | 5,7-difluoro | ~0.05 nM | ~0.05 nM | ~15.0 nM |

Note: The 5,7-difluoro substitution in ELQ-121 yields a >200-fold potency increase over unsubstituted Endochin against wild-type strains, while retaining massive efficacy against atovaquone-resistant isolates[1].

Experimental Methodologies & Protocols

Protocol 1: Synthesis of 4-Chloro-5,7-difluoro-2-methylquinoline

This protocol details the construction of the functionalized quinoline core via a Conrad-Limpach cyclization, followed by activation of the C4 position.

Step-by-Step Methodology:

  • Enamine Formation: Charge a 500 mL round-bottom flask with 3,5-difluoroaniline (100 mmol), ethyl acetoacetate (110 mmol), and catalytic glacial acetic acid (2 mL) in 150 mL of toluene. Equip with a Dean-Stark trap and reflux for 4 hours.

  • Thermal Cyclization: Concentrate the mixture under reduced pressure. Dropwise add the resulting crude enamine to vigorously boiling Dowtherm A (250°C) over 30 minutes. Reflux for an additional 1 hour. Cool to room temperature, precipitate with hexanes, filter, and wash to yield 5,7-difluoro-2-methylquinolin-4-ol.

  • Chlorination: Suspend the intermediate (50 mmol) in POCl3 (50 mL) and heat to 105°C for 3 hours. Carefully quench the reaction over crushed ice, neutralize with NH4OH (aq), and extract with dichloromethane (3 x 50 mL). Dry over MgSO4 and concentrate to yield 4-chloro-5,7-difluoro-2-methylquinoline.

Causality & Rationale: The use of Dowtherm A at 250°C is dictated by the high activation energy required for the intramolecular Friedel-Crafts-type ring closure of the enamine. Lower temperatures result in incomplete cyclization. The subsequent use of POCl3 serves a dual purpose: it acts as both the solvent and the chlorinating agent, converting the thermodynamically stable 4-quinolone tautomer into the highly reactive 4-chloroquinoline electrophile, priming the C4 position for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).

Self-Validation Checkpoint: Withdraw a 50 µL aliquot during chlorination, quench in ice water, extract with EtOAc, and analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar 4-quinolone spot (low Rf) and the emergence of a non-polar spot (high Rf) indicates successful chlorination. Final validation must be performed via 19F-NMR; the presence of two distinct doublet-of-doublet signals in the fluorine region confirms the preservation of the 5,7-difluoro pattern without unwanted electrophilic aromatic substitution by chlorine.

Protocol 2: Assembly of the Active ELQ Antimalarial

Step-by-Step Methodology:

  • Cross-Coupling/Alkylation: Subject the 4-chloro-5,7-difluoro-2-methylquinoline to Suzuki coupling with a targeted boronic acid (e.g., for diaryl ether derivatives) or direct alkylation/etherification to introduce a lipophilic side chain at the 3-position.

  • Hydrolysis/Deprotection: If synthesized via a protected route, perform acidic hydrolysis to yield the final 3-substituted-5,7-difluoro-2-methylquinolin-4(1H)-one.

  • Purification: Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA).

Causality & Rationale: Introducing a highly lipophilic side chain (such as a heptyl group or a diaryl ether) at the 3-position is structurally critical. This hydrophobic tail acts as the anchor, burying the molecule deep into the lipid-rich Qi pocket of the cytochrome bc1 complex, locking the 5,7-difluoro headgroup into the active site[2].

Synthesis N1 3,5-Difluoroaniline + Ethyl Acetoacetate N2 Condensation (Dean-Stark, 110°C) N1->N2 N3 Enamine Intermediate N2->N3 N4 Thermal Cyclization (Dowtherm A, 250°C) N3->N4 N5 5,7-Difluoro-2-methylquinolin-4-ol N4->N5 N6 Chlorination (POCl3, 105°C) N5->N6 N7 4-Chloro-5,7-difluoro- 2-methylquinoline N6->N7 N8 Alkyl/Aryl Coupling (e.g., Suzuki or Etherification) N7->N8 N9 Target ELQ Antimalarial Agent N8->N9

Fig 2: Step-by-step chemical synthesis workflow for 5,7-difluoro-ELQ antimalarial agents.

Protocol 3: In Vitro Antimalarial Susceptibility Assay (SYBR Green I)

To validate the biological efficacy of the synthesized 5,7-difluoro ELQs, a fluorescence-based proliferation assay is utilized.

Step-by-Step Methodology:

  • Culture Preparation: Synchronize P. falciparum cultures (Dd2 and Tm90.C2B strains) to the ring stage using 5% D-sorbitol. Plate parasites in 96-well plates at 1% parasitemia and 2% hematocrit in RPMI 1640 medium.

  • Drug Exposure: Dispense serial dilutions of the synthesized ELQ compounds (ranging from 1000 nM to 0.01 nM).

  • Incubation: Incubate for 72 hours at 37°C under a specialized gas mixture (5% O2, 5% CO2, 90% N2).

  • Lysis & Readout: Freeze plates at -80°C. Thaw and add 100 µL of SYBR Green I lysis buffer (Tris-HCl, EDTA, Saponin, Triton X-100) to each well. Incubate in the dark for 1 hour. Read fluorescence (Excitation: 485 nm, Emission: 530 nm).

Causality & Rationale: The SYBR Green I assay leverages a fundamental biological distinction: mature human erythrocytes lack a nucleus and DNA. Therefore, any detectable double-stranded DNA in the culture is strictly of plasmodial origin. SYBR Green I exhibits a >1000-fold fluorescence enhancement upon DNA intercalation, providing a highly sensitive, direct readout of parasite proliferation without the need for radioactive isotopes.

Self-Validation Checkpoint: Every assay plate must include three internal controls: (1) Uninfected erythrocytes (background fluorescence baseline), (2) Untreated infected erythrocytes (100% growth normalization), and (3) Reference drug controls (Chloroquine and Atovaquone). A Z'-factor > 0.6 must be achieved across the control wells for the plate data to be considered valid and for the IC50 of the synthesized ELQ to be reported.

Conclusion

The utilization of 5,7-difluoro-2-methylquinoline as a foundational scaffold has revolutionized the development of quinolone-based antimalarials. By rationally designing molecules that resist host metabolism while perfectly complementing the stereoelectronic requirements of the Plasmodium cytochrome bc1 Qi site, researchers have generated candidates like ELQ-121 that exhibit unprecedented potency. Future drug development workflows will likely focus on formulating these highly lipophilic cores into prodrugs (e.g., carbonate esters) to enhance aqueous solubility and oral bioavailability[2].

References

  • Optimization of endochin-like quinolones for antimalarial activity - PMC. nih.gov. 1

  • Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers. nih.gov. 2

  • Structure-based therapeutic development against the Apicomplexan parasites. liverpool.ac.uk.3

  • 4-chloro-5,7-difluoro-2-methylquinoline | 288151-41-7 - Molport. molport.com. 4

Sources

Method

Application Note: High-Fidelity Preparation of 5,7-Difluoro-2-methylquinoline Stock Solutions for In Vitro Cell Culture Assays

Target Audience: Researchers, cell biologists, and drug development professionals. Objective: To provide a scientifically grounded, self-validating protocol for the dissolution and in vitro application of the hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, cell biologists, and drug development professionals. Objective: To provide a scientifically grounded, self-validating protocol for the dissolution and in vitro application of the hydrophobic small molecule 5,7-difluoro-2-methylquinoline, ensuring maximum compound bioavailability and zero solvent-induced cytotoxicity.

Chemical Profile & Causality of Solvent Selection

5,7-Difluoro-2-methylquinoline is a structurally privileged fluorinated heterocyclic scaffold[1]. Quinoline derivatives are extensively utilized in medicinal chemistry, frequently serving as modulators for 5-HT receptors or TNF-alpha signaling pathways[2][3].

The Causality of Hydrophobicity: The introduction of two highly electronegative fluorine atoms at the 5- and 7-positions of the quinoline ring significantly enhances the molecule's metabolic stability and lipophilicity[4]. However, this structural modification drastically reduces its aqueous solubility. Attempting to dissolve this compound directly in aqueous cell culture media will result in immediate thermodynamic precipitation.

To overcome this, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent[5]. DMSO's amphiphilic nature disrupts the crystalline lattice of the hydrophobic powder, allowing for complete solvation before subsequent dilution into aqueous biological systems.

Quantitative Physicochemical Data
PropertyValueSource / Rationale
Compound Name 5,7-Difluoro-2-methylquinolineTarget Analyte
CAS Number 256931-39-2[1]
Molecular Weight 179.17 g/mol Critical for molarity calculations[1]
Molecular Formula C10H7F2N[6]
Recommended Solvent Anhydrous DMSOPrevents aqueous precipitation[7]
Master Stock Concentration 100 mM (17.92 mg/mL)Standardizes downstream dilutions[5]
Storage (Powder) Room temperature, sealedPrevents moisture ingress[1]
Storage (DMSO Stock) -20°C to -80°CProtects from degradation[7]

Experimental Workflow

The following diagram illustrates the logical progression from raw powder to a biologically compatible working solution.

G N1 1. Equilibrate Powder (Room Temp) N2 2. Weigh Compound (e.g., 17.92 mg) N1->N2 N3 3. Add Anhydrous DMSO (1 mL for 100 mM) N2->N3 N4 4. Vortex & Sonicate (Ensure Dissolution) N3->N4 N5 5. Aliquot & Store (-20°C to -80°C) N4->N5 N6 6. Serial Dilution (Intermediate Stocks) N5->N6 N7 7. Dilute in Media (Final DMSO ≤ 0.1%) N6->N7

Workflow for the preparation and dilution of 5,7-difluoro-2-methylquinoline.

Step-by-Step Methodologies & Mechanistic Causality

Protocol A: Preparation of a 100 mM Master Stock

Note: Perform all steps in a Class II Biological Safety Cabinet to maintain sterility. Do not filter-sterilize DMSO solutions using standard syringe filters, as DMSO can dissolve certain membrane materials.

  • Thermal Equilibration: Allow the sealed vial of 5,7-difluoro-2-methylquinoline to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Cold vials will rapidly condense atmospheric moisture upon opening. Water ingress degrades the compound and drastically reduces its solubility in DMSO, leading to inaccurate stock concentrations.

  • Gravimetric Measurement: Weigh exactly 17.92 mg of the powder into a sterile, solvent-resistant microcentrifuge tube[5].

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous DMSO to the tube.

    • Causality: Using anhydrous DMSO prevents the introduction of trace water, which can trigger premature micro-precipitation of the fluorinated scaffold.

  • Agitation: Cap tightly and vortex for 1-2 minutes. If the solution is not completely clear, sonicate in a water bath at room temperature for 5 minutes[5].

  • Aliquoting: Divide the 100 mM stock into 20 µL to 50 µL aliquots in tightly sealed, light-protected tubes. Store at -20°C or -80°C[7].

    • Causality: Repeated freeze-thaw cycles cause localized concentration gradients and compound degradation. Aliquoting ensures each vial is thawed only once, preserving exact molarity[5][7].

Protocol B: Serial Dilution for Cell Culture (The 0.1% Rule)

The Causality of the 0.1% DMSO Limit: While DMSO is essential for drug delivery, it is biologically active. It easily penetrates hydrophobic barriers, altering membrane fluidity and acting as a chemical chaperone[8]. In vitro studies show that DMSO concentrations exceeding 0.1% (v/v) can induce cytotoxicity, alter apoptotic responses, and skew cellular differentiation[8][9][10].

To achieve a target treatment concentration (e.g., 10 µM) without exceeding 0.1% DMSO:

  • Intermediate DMSO Dilution: Thaw a 100 mM master stock. Dilute it 1:10 in 100% DMSO to create a 10 mM intermediate stock .

    • Calculation: 10 µL of 100 mM stock + 90 µL of DMSO.

  • Final Media Dilution: Dilute the 10 mM intermediate stock 1:1000 directly into pre-warmed cell culture media to achieve a 10 µM final concentration [11][12].

    • Calculation: 1 µL of 10 mM stock + 999 µL of media.

    • Causality: Diluting directly from a high-concentration stock into media can cause "solvent shock" and precipitation. Creating intermediate DMSO stocks ensures that the final dilution step always involves a consistent 1:1000 ratio, strictly maintaining the 0.1% DMSO limit across all treatment groups[12].

Biological Context: Quinoline Derivatives in Signaling

Quinoline derivatives like 5,7-difluoro-2-methylquinoline are frequently investigated for their ability to modulate pro-inflammatory signaling pathways, such as those driven by Tumor Necrosis Factor-alpha (TNF-α)[3]. The diagram below illustrates where these small molecules typically exert their modulatory effects.

Pathway Ligand TNF-alpha Receptor TNFR1 Ligand->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Drug Quinoline Derivative (e.g., CAS 256931-39-2) Drug->Receptor Modulates Outcome Pro-inflammatory Response Signaling->Outcome Induces

Generalized TNF-alpha signaling pathway modulated by quinoline derivatives.

Self-Validating Quality Control System

To ensure the integrity of your experimental data, every assay utilizing this protocol must be self-validating. Implement the following controls:

  • The Vehicle Control Isolate: Every assay plate must include a "Vehicle Control" well containing exactly 0.1% DMSO in media, with no drug[10]. If the vehicle control shows reduced cell viability compared to a completely untreated control, the assay is invalid due to solvent toxicity.

  • Optical Validation for Precipitation: Before adding the drug-media mixture to your cells, inspect the solution under an inverted phase-contrast microscope. The presence of refractive micro-crystals indicates that the compound has crashed out of solution (often due to cold media or inadequate mixing), invalidating the calculated exposure concentration.

References

  • Captivate Bio. "SMALL MOLECULES". Available at:[Link]

  • Bio-protocol. "Small-molecule inhibitors". Available at: [Link]

  • Biorxiv. "Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype". Available at:[Link]

  • Tandfonline. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?". Available at: [Link]

  • ResearchGate. "Does anybody know what is the safe solution of DMSO for cell cultures?". Available at: [Link]

  • Reddit (r/labrats). "Avoiding toxic DMSO concentrations in cell culture". Available at: [Link]

  • Google Patents. "WO2023240253A2 - Modulators of tnf-alpha activity".
  • Google Patents. "WO2005014552A1 - Quinoline and quinazoline derivatives having affinity for 5ht1-type receptors".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 5,7-Difluoro-2-methylquinoline in Organic Solvents

Welcome to the technical support center for 5,7-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,7-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimental work. By understanding the underlying physicochemical principles, you can effectively overcome these issues and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is 5,7-difluoro-2-methylquinoline challenging to dissolve in some organic solvents?

A1: The solubility of 5,7-difluoro-2-methylquinoline is governed by its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic.[1] The two fluorine atoms at positions 5 and 7 significantly increase the molecule's lipophilicity and can alter its electronic properties.[2] While the methyl group at position 2 also contributes to its nonpolar character, the nitrogen atom in the quinoline ring can participate in hydrogen bonding. This combination of a large nonpolar surface area with a site for polar interactions results in complex solubility behavior that is highly dependent on the properties of the chosen solvent.

Q2: I've observed that my compound dissolves initially but then precipitates out of solution. What is happening?

A2: This phenomenon, often termed "crashing out," typically occurs when a concentrated stock solution (e.g., in DMSO) is diluted into a solvent in which the compound is less soluble.[1] The sudden change in the solvent environment leads to a supersaturated state, which is thermodynamically unstable, causing the excess solute to precipitate. This can also be observed with changes in temperature, as solubility is often temperature-dependent.[3] Freeze-thaw cycles can also promote precipitation.[1]

Q3: Can the solid-state form of 5,7-difluoro-2-methylquinoline affect its solubility?

A3: Absolutely. The compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[4][5] Each form has a unique crystal lattice energy, which directly impacts its solubility.[4][6] Generally, amorphous forms are more soluble than their crystalline counterparts because less energy is required to break the solid-state interactions.[4][5] Metastable polymorphs are typically more soluble than the most stable crystalline form.[7][8] It is crucial to be aware of the solid form you are working with, as it can significantly influence experimental outcomes.[4][7]

Q4: Are there any general solvent classes that are a good starting point for dissolving 5,7-difluoro-2-methylquinoline?

A4: Given the structure of 5,7-difluoro-2-methylquinoline, polar aprotic solvents are often a good starting point. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally effective at dissolving a wide range of compounds due to their high polarity and ability to accept hydrogen bonds.[1] Alcohols, such as ethanol and methanol, can also be effective due to their ability to engage in hydrogen bonding and their non-polar hydrocarbon portions.[9] However, empirical testing is always necessary to determine the optimal solvent for your specific application.

Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve solubility issues with 5,7-difluoro-2-methylquinoline.

Step 1: Initial Assessment and Basic Techniques

If you are encountering solubility issues, begin with these fundamental steps.

  • Increase Mechanical Agitation: Vigorously vortex the sample for several minutes. This increases the interaction between the solute and solvent molecules.[1]

  • Apply Sonication: Use an ultrasonic bath for 5-10 minutes. Sonication helps to break down solid agglomerates and increases the surface area of the compound exposed to the solvent.[1]

  • Gentle Warming: Carefully warm the solution in a water bath (e.g., to 37°C). Increased temperature often enhances solubility.[1][3] However, be mindful of the compound's stability at elevated temperatures.

cluster_0 Initial Troubleshooting start Solubility Issue Identified agitation Increase Mechanical Agitation (Vortex) start->agitation sonication Apply Sonication agitation->sonication warming Gentle Warming sonication->warming check_solubility Check for Dissolution warming->check_solubility success Problem Solved check_solubility->success Yes proceed Proceed to Advanced Techniques check_solubility->proceed No

Caption: Initial troubleshooting workflow for solubility issues.

Step 2: Systematic Solvent Screening

If basic techniques fail, a systematic approach to solvent selection is necessary. The principle of "like dissolves like" is a useful starting point.

Solvent Property Comparison

The choice of solvent should be guided by properties such as polarity, hydrogen bonding capability, and dielectric constant.

SolventPolarity IndexHydrogen Bond Donor/AcceptorDielectric Constant (20°C)
Non-Polar
Hexane0.1Neither1.89
Toluene2.4Acceptor2.38
Dichloromethane3.1Acceptor9.08
Polar Aprotic
Tetrahydrofuran (THF)4.0Acceptor7.58
Acetone5.1Acceptor21.0
Acetonitrile5.8Acceptor37.5
Dimethylformamide (DMF)6.4Acceptor36.7
Dimethyl sulfoxide (DMSO)7.2Acceptor46.7
Polar Protic
Ethanol4.3Both24.5
Methanol5.1Both32.7
Water10.2Both80.1

Note: This table provides a general guide. Experimental validation is crucial.

Step 3: Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced methods may be required.

Co-solvency

This technique involves using a mixture of solvents to enhance solubility.[10][11] A common approach is to use a primary solvent in which the compound is poorly soluble and add a water-miscible organic co-solvent in which it is highly soluble.[10][11][12]

Example Protocol for Co-solvency:

  • Prepare a concentrated stock solution of 5,7-difluoro-2-methylquinoline in a good solvent (e.g., DMSO).

  • In a separate vial, prepare the desired final solvent system (e.g., an aqueous buffer).

  • While vortexing the final solvent system, slowly add the concentrated stock solution dropwise. This gradual addition can help prevent precipitation.

  • Observe for any signs of precipitation. If precipitation occurs, consider adjusting the ratio of the co-solvent or lowering the final concentration of the compound.[1]

pH Modification

For ionizable compounds, adjusting the pH of the solvent can significantly impact solubility.[13][14] Quinoline and its derivatives are weak bases and can be protonated to form more soluble salts in acidic conditions.[13][15][16]

Experimental Protocol for pH-Dependent Solubility:

  • Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add an excess amount of 5,7-difluoro-2-methylquinoline to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.[17]

  • Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method like HPLC or UV-Vis spectrophotometry.[18][19]

cluster_1 Advanced Solubility Enhancement start Initial Techniques Unsuccessful cosolvency Try Co-solvency start->cosolvency ph_modification Consider pH Modification start->ph_modification check_solubility_co Soluble? cosolvency->check_solubility_co check_solubility_ph Soluble? ph_modification->check_solubility_ph success Problem Solved check_solubility_co->success Yes further_optimization Further Optimization Needed check_solubility_co->further_optimization No check_solubility_ph->success Yes check_solubility_ph->further_optimization No

Caption: Advanced techniques for enhancing solubility.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This is a standard method for determining the thermodynamic solubility of a compound.[20]

  • Preparation: Add an excess amount of 5,7-difluoro-2-methylquinoline to a known volume of the test solvent in a sealed vial. The presence of excess solid is critical to ensure saturation.[20]

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.[20]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter (e.g., 0.22 µm PVDF). Be aware that the compound may adsorb to the filter material, potentially underestimating solubility.[17]

  • Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of 5,7-difluoro-2-methylquinoline using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calibration: Prepare a standard curve of the compound with known concentrations to accurately quantify the solubility.[20]

Protocol for High-Throughput Kinetic Solubility Screening

This method is useful for rapidly assessing the solubility of multiple compounds or in various solvent systems.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5,7-difluoro-2-methylquinoline in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add the desired test solvents (e.g., phosphate-buffered saline).

  • Compound Addition: Add a small volume of the DMSO stock solution to the test solvents to achieve the final desired concentration.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Analyze the plate for any precipitated material. This can be done visually or using automated methods like nephelometry, which measures light scattering caused by suspended particles.[21]

References

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. (Site not available)
  • Co-solvency: Significance and symbolism. (Site not available)
  • Cosolvency. Slideshare. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]

  • Cosolvent. Wikipedia. [Link]

  • (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]

  • Effect of Polymorphism Formulations. Veeprho. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (Site not available)
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • Solubility enhancement techniques: A comprehensive review. (Site not available)
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • The importance of solubility and how to collect it using dynamic methods. Technobis Crystallization Systems. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • 5,7-Difluoroquinoline. PubChem. [Link]

  • 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • 4-AMINO-5,7-DIFLUORO-2-METHYL-QUINOLINE. (Site not available)

Sources

Optimization

preventing side reactions during 5,7-difluoro-2-methylquinoline halogenation

Welcome to the technical support center for the halogenation of 5,7-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of 5,7-difluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, prevent common side reactions, and troubleshoot issues that may arise during your experiments.

Introduction: The Challenge of Selective Halogenation

The halogenation of 5,7-difluoro-2-methylquinoline is a nuanced process. The quinoline core, while aromatic, possesses a nitrogen atom that deactivates the heterocyclic ring towards electrophilic attack. Conversely, the carbocyclic ring is influenced by the strongly deactivating, yet ortho-, para-directing, fluorine atoms at positions 5 and 7, and the weakly activating, ortho-, para-directing methyl group at position 2. This electronic landscape creates a competitive environment for incoming electrophiles and a propensity for radical side reactions at the 2-methyl group. Achieving high regioselectivity and yield requires a careful selection of reagents and reaction conditions.

This guide provides a structured approach to troubleshooting, beginning with frequently asked questions for quick reference, followed by in-depth troubleshooting guides for specific side reactions, and concluding with detailed experimental protocols and a comprehensive list of references.

Frequently Asked Questions (FAQs)

Q1: My halogenation reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low reactivity is a common issue due to the electron-deficient nature of the 5,7-difluoroquinoline system.[1] Consider the following:

  • Insufficiently reactive halogenating agent: For deactivated systems, a stronger electrophile may be needed. If you are using N-halosuccinimide (NXS) alone, the reaction may be sluggish.

  • Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.

  • Reaction temperature is too low: Halogenation of deactivated rings often requires higher temperatures to proceed at a reasonable rate.

Q2: I'm observing a mixture of isomers in my product. How can I improve regioselectivity?

A2: The formation of multiple isomers is expected due to the competing directing effects of the substituents. To improve selectivity:

  • Choice of Halogenating Agent and Catalyst: Lewis acid catalysts like AlCl₃ or FeCl₃ can enhance the electrophilicity of the halogenating agent and may favor substitution on the carbocyclic ring.[2]

  • Solvent Effects: Using a polar solvent can sometimes influence the regioselectivity of the reaction.[3]

  • Temperature Control: Running the reaction at a lower temperature, if feasible, can sometimes favor the formation of the thermodynamically more stable isomer.

Q3: My main side product appears to be halogenation on the 2-methyl group. How can I prevent this?

A3: Halogenation of the 2-methyl group is a classic benzylic radical substitution, especially when using N-bromosuccinimide (NBS).[4][5] To suppress this side reaction:

  • Avoid Radical Initiators: Ensure your reaction is shielded from UV light and that you are not using any deliberate radical initiators like AIBN or benzoyl peroxide.[4]

  • Use a Radical Inhibitor: The addition of a radical scavenger, such as hydroquinone or butylated hydroxytoluene (BHT), can quench radical chain reactions.

  • Reaction Conditions: Performing the reaction in the dark and at a lower temperature can disfavor radical pathways.

Q4: How can I avoid over-halogenation (di- or tri-halogenated products)?

A4: Over-halogenation occurs when the mono-halogenated product is still sufficiently reactive to undergo further substitution. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the halogenating agent.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration at all times.

  • Lower Temperature: Running the reaction at a reduced temperature can decrease the rate of the second halogenation.

Troubleshooting Guide: A Deeper Dive

This section provides detailed solutions to specific problems you may encounter.

Problem 1: Poor Regioselectivity - Halogenation at Multiple Ring Positions

Symptoms:

  • Complex ¹H and ¹⁹F NMR spectra of the crude product.

  • Multiple spots on TLC analysis, even after workup.

  • Mass spectrometry data showing multiple isomers with the same mass.

Root Cause Analysis: The 5,7-difluoro-2-methylquinoline ring system has several potential sites for electrophilic attack. The pyridine ring is generally deactivated. The benzene ring is activated by the 2-methyl group (directing to positions 3 and 4, though 3 is more likely) and deactivated by the two fluorine atoms. The fluorine atoms direct ortho and para to themselves. This complex interplay can lead to a mixture of products, primarily at positions 3, 6, and 8.

Solutions:

  • Optimize the Halogenating System:

    • For Bromination: Instead of Br₂, consider using NBS in a polar solvent like DMF, which has been shown to favor para-selectivity in some aromatic systems.[3]

    • For Chlorination: N-chlorosuccinimide (NCS) is a good starting point. The use of a Lewis acid catalyst (e.g., FeCl₃) can enhance the electrophilicity and may improve selectivity.[2]

  • Solvent Selection:

    • Acetonitrile or dichloromethane are common solvents for halogenations.[6]

    • For particularly deactivated systems, using a strong acid like sulfuric acid as the solvent can sometimes promote selective halogenation, though this requires careful optimization to avoid degradation.

  • Temperature Control:

    • Start at a low temperature (e.g., 0 °C) and slowly warm the reaction mixture. This can sometimes allow for greater differentiation between the activation energies for substitution at different positions.

Problem 2: Predominant Side Reaction - Halogenation of the 2-Methyl Group

Symptoms:

  • ¹H NMR shows a disappearance of the methyl singlet around 2.5 ppm and the appearance of a new singlet or multiplet at a downfield shift (e.g., ~4.5 ppm for a -CH₂Br group).

  • Mass spectrometry data indicates the correct mass for the halogenated product, but the fragmentation pattern may differ.

Root Cause Analysis: This is a radical-mediated benzylic halogenation. N-Bromosuccinimide (NBS) is particularly prone to initiating radical reactions, often triggered by trace amounts of HBr, light, or peroxides.[7] The benzylic protons on the 2-methyl group are susceptible to abstraction by a bromine radical, leading to a resonance-stabilized benzylic radical that then reacts with Br₂.[8]

Solutions:

  • Rigorous Exclusion of Radical Initiators:

    • Conduct the reaction in the dark by wrapping the flask in aluminum foil.

    • Use freshly distilled solvents to remove any peroxide impurities.

    • If using NBS, ensure it is freshly recrystallized to remove any succinimide and adsorbed HBr.

  • Introduction of a Radical Scavenger:

    • Add a small amount (e.g., 0.1 mol%) of a radical inhibitor like hydroquinone or BHT to the reaction mixture before adding the halogenating agent.

  • Favoring the Electrophilic Pathway:

    • If using NBS, consider adding a Lewis acid or a Brønsted acid. This can help to polarize the N-Br bond, promoting an electrophilic mechanism over a radical one.

Problem 3: Formation of Di- and Polyhalogenated Products

Symptoms:

  • Mass spectrometry data shows peaks corresponding to the addition of two or more halogen atoms.

  • TLC analysis shows spots with lower Rf values than the desired mono-halogenated product.

Root Cause Analysis: While the difluoro-substituted ring is generally deactivated, the introduction of a halogen atom only moderately increases this deactivation. If the reaction conditions are too harsh (e.g., large excess of halogenating agent, high temperature), the mono-halogenated product can compete with the starting material for the remaining halogenating agent.

Solutions:

  • Precise Stoichiometric Control:

    • Accurately weigh the halogenating agent and use no more than 1.1 equivalents.

  • Controlled Reagent Addition:

    • Dissolve the halogenating agent in the reaction solvent and add it dropwise to the solution of 5,7-difluoro-2-methylquinoline over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.

  • Reaction Monitoring:

    • Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, or an optimal ratio of product to starting material is reached, quench the reaction immediately.

Data Presentation & Experimental Protocols

Table 1: Influence of Reaction Conditions on Halogenation Pathway
Condition Effect on Electrophilic Aromatic Substitution Effect on Radical Benzylic Halogenation Recommendation for Selective Aromatic Halogenation
Halogenating Agent Br₂, Cl₂, I₂, NCS, NBS, NISNBS is most commonNCS or NBS in the dark
Catalyst Lewis acids (FeCl₃, AlBr₃) promote this pathwayNot requiredUse of a Lewis acid can enhance selectivity
Initiator Not requiredLight, AIBN, or peroxides promote this pathwayExclude all sources of initiation
Inhibitor No significant effectHydroquinone, BHT suppress this pathwayAdd a radical inhibitor if benzylic halogenation persists
Solvent Polar aprotic (CH₂Cl₂, CH₃CN) are commonNon-polar (CCl₄) is classic for radical reactionsUse CH₂Cl₂, CH₃CN, or DMF
Temperature Often requires heating for deactivated ringsCan occur at various temperaturesOptimize for aromatic substitution without promoting radical formation
Protocol 1: General Procedure for Electrophilic Bromination of 5,7-Difluoro-2-methylquinoline

Objective: To achieve selective bromination on the aromatic ring, minimizing benzylic bromination.

Materials:

  • 5,7-Difluoro-2-methylquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Radical inhibitor (e.g., BHT)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask wrapped in aluminum foil, dissolve 5,7-difluoro-2-methylquinoline (1.0 eq) and a catalytic amount of BHT in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve recrystallized NBS (1.1 eq) in anhydrous CH₂Cl₂.

  • Add the NBS solution dropwise to the quinoline solution over 30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. If no reaction occurs, allow it to slowly warm to room temperature and stir for 2-16 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to separate the isomers.[9]

Protocol 2: Purification of Halogenated Isomers

Objective: To separate a mixture of regioisomers of halogenated 5,7-difluoro-2-methylquinoline.

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10-20% ethyl acetate).

  • Detection: Use a UV lamp (254 nm) to visualize the spots on TLC plates to determine the appropriate solvent system and to track the separation on the column.

  • Note: The separation of closely related isomers can be challenging. A long column and a slow, shallow gradient will provide the best resolution.[9]

Visualization of Reaction Pathways

The following diagram illustrates the desired electrophilic aromatic substitution pathway versus the competing radical side reaction.

HalogenationPathways Start 5,7-Difluoro-2-methylquinoline P1 Electrophilic Pathway (Desired) P2 Radical Pathway (Side Reaction) Aromatic_Product Ring-Halogenated Product (e.g., 3-, 6-, or 8-halo-) Radical_Product Benzylic Halogenated Product (2-halomethyl-) P1->Aromatic_Product NCS or NBS Dark, No Initiator P2->Radical_Product NBS Light or Initiator (AIBN)

Caption: Reaction pathways for the halogenation of 5,7-difluoro-2-methylquinoline.

References

  • Reactions at the Benzylic Position. (2019). Chemistry Steps. [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2023). Molecules. [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (n.d.). Arkivoc. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank. [Link]

  • Purification method of 8-hydroxyquinoline crude product. (2013).
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]

  • Synthesis of 3,3-Difluoro-quinoline-2,4-diones via Nickel-Catalyzed Cyclization of N-(2-Cyanoaryl)bromodifluoroacetamides. (2026). Molecules. [Link]

  • Purification of Quinoline. (n.d.). LookChem. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). American Chemical Society. [Link]

  • N-Bromosuccinimide. (n.d.). Wikipedia. [Link]

  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 5,7-Difluoro-2-methylquinoline Synthesis

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 5,7-difluoro-2-methylquinoline (CAS: 256931-39-2). This compound is a critical fluorinated heterocyclic intermediate utilized in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of 5,7-difluoro-2-methylquinoline (CAS: 256931-39-2). This compound is a critical fluorinated heterocyclic intermediate utilized in the development of TNF-alpha modulators and 5HT1-type receptor ligands.

This guide is designed for chemical engineers, process chemists, and drug development professionals. It focuses on the Doebner-von Miller reaction pathway—the most efficient route for 2-methylquinoline derivatives [2]—addressing the thermodynamic, kinetic, and safety challenges inherent in transitioning from bench-scale to pilot-plant production.

Process Overview & Reaction Logic

The synthesis of 2-methylquinolines via the Doebner-von Miller reaction involves the condensation of an aniline (3,5-difluoroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde) under strongly acidic conditions.

G A 3,5-Difluoroaniline + Crotonaldehyde B Schiff Base Formation A->B C Acid-Catalyzed Cyclization B->C D Oxidative Aromatization C->D E 5,7-Difluoro-2- methylquinoline D->E

Logical workflow of the Doebner-von Miller synthesis for 5,7-difluoro-2-methylquinoline.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant polymerization and "tar" formation during the initial condensation step upon scale-up?

Causality: Crotonaldehyde is highly reactive and prone to rapid, exothermic aldol condensation and polymerization when exposed to strong acids at elevated temperatures. In batch scale-up, poor heat transfer leads to localized hot spots, accelerating these parasitic side reactions over the desired Schiff base formation [1]. Solution: Do not add the acid to a mixture of the aniline and crotonaldehyde. Instead, dissolve the 3,5-difluoroaniline in the acid catalyst first, and dose the crotonaldehyde continuously at a strictly controlled rate, maintaining the reaction temperature below 15°C during the addition phase. Alternatively, transitioning to a continuous flow reactor significantly mitigates this issue by providing superior thermal management [2].

Q2: LC-MS analysis of the crude product shows a high percentage of partially saturated tetrahydroquinoline byproducts. What is the mechanism behind this, and how can it be prevented?

Causality: The Doebner-von Miller cyclization yields a dihydroquinoline intermediate that must be oxidized to achieve the final aromatic quinoline. If an external oxidant is not provided, the intermediate imine/Schiff base acts as a sacrificial hydrogen acceptor (oxidizing agent). This results in the imine being reduced, forming saturated byproducts and severely depressing the yield of the target compound [1]. Solution: Introduce a mild, external chemical oxidant to the reaction matrix. Reagents such as iodine (often with a catalytic amount of hydroiodic acid) or 3-nitrobenzenesulfonic acid act as efficient electron acceptors, driving full aromatization and preventing the reduction of your intermediates [2].

Q3: How do we manage the regioselectivity of the cyclization? Will I get a mixture of isomers?

Causality: In standard Combes or Doebner-von Miller syntheses using meta-substituted anilines, cyclization can occur at either ortho position, yielding a mixture of 5-substituted and 7-substituted quinolines [3]. Solution: Fortunately, for the synthesis of 5,7-difluoro-2-methylquinoline, the starting material is 3,5-difluoroaniline . Because the molecule is symmetric around the C1-C4 axis, both positions ortho to the amine (C2 and C6) are chemically equivalent. Cyclization at either position yields the exact same 5,7-difluoro product. Regioselectivity is inherently controlled by the symmetry of the starting material.

Troubleshooting A Issue: Low Yield & Byproduct Formation B Symptom: Tar/Polymerization (Thermal Runaway) A->B C Symptom: Saturated Intermediates (LC-MS) A->C D Action: Implement Continuous Flow or Slow Dosing B->D Heat Transfer Issue E Action: Add External Oxidant (e.g., I2) C->E Hydride Transfer Issue

Troubleshooting logic for yield optimization and byproduct mitigation.

Scalable Experimental Protocol: Modified Doebner-von Miller

This protocol integrates continuous dosing and external oxidation to ensure a self-validating, high-yield system suitable for pilot-scale adaptation [2, 3].

Step 1: Substrate Preparation

  • Charge a jacketed reactor with 3,5-difluoroaniline (1.0 eq) and aqueous hydrochloric acid (6.0 M, 5.0 volumes).

  • Add the external oxidant, such as sodium 3-nitrobenzenesulfonate (0.6 eq), to the mixture.

  • Chill the reactor contents to 5–10 °C under vigorous mechanical stirring.

Step 2: Controlled Condensation 4. Charge a dosing vessel with crotonaldehyde (1.2 eq). 5. Initiate dropwise addition of crotonaldehyde into the reactor. Critical Parameter: Adjust the dosing rate to ensure the internal temperature does not exceed 15 °C. The reaction is highly exothermic; calorimetry data should dictate the maximum feed rate.

Step 3: Cyclization and Aromatization 6. Once dosing is complete, slowly ramp the reactor temperature to 100 °C (reflux) over 2 hours. 7. Maintain reflux for 4–6 hours. Monitor the disappearance of the Schiff base intermediate via HPLC.

Step 4: Quench and Isolation 8. Cool the reaction mass to 20 °C. 9. Slowly neutralize the mixture to pH 8-9 using 20% aqueous NaOH, maintaining the temperature below 30 °C. 10. Extract the aqueous phase with ethyl acetate or methyl isobutyl ketone (MIBK) (3 x 4 volumes). 11. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 5,7-difluoro-2-methylquinoline.

Step 5: Purification 12. Purify via vacuum distillation or recrystallization from a suitable solvent (e.g., heptane/ethyl acetate) to achieve >98% purity.

Quantitative Data: Batch vs. Continuous Flow Optimization

Transitioning to a continuous flow reactor is highly recommended for this specific chemistry to maximize safety and yield [2].

ParameterTraditional Batch ProcessContinuous Flow ProcessCausality for Variance
Crotonaldehyde Addition Temp 5–15 °C (Strictly controlled)80 °C (Instantaneous)Flow reactors dissipate heat instantly, preventing tar formation even at high temps.
Reaction Time 6–8 Hours10–20 MinutesEnhanced mass/heat transfer in micro-channels accelerates kinetics.
Yield (Isolated) 45% – 55%78% – 85%Suppression of competitive polymerization and over-reduction pathways.
Saturated Byproducts 10% – 15%< 2%Precise residence time prevents secondary hydride transfer reactions.

Safety & Environmental Handling

Q: What are the primary GHS hazards associated with 5,7-difluoro-2-methylquinoline? A: According to standardized safety data, 5,7-difluoro-2-methylquinoline is classified under the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4].

Q: What specific PPE and engineering controls are required? A: Due to the H335 and H319 classifications, all handling of the neat solid or concentrated solutions must occur within a Class II fume hood or a ventilated downflow booth. Operators must wear nitrile gloves (double-gloving recommended during workup), chemical splash goggles, and a particulate respirator (N95 or P100) if handling dry powders outside of containment.

Q: How should the waste stream be treated? A: The aqueous waste stream will be highly acidic and contain unreacted fluorinated aromatics and oxidant residues.

  • Neutralization: The stream must be neutralized to pH 7-8 prior to disposal.

  • Treatment: Fluorinated aromatic compounds are environmentally persistent. Do not discharge to standard municipal wastewater. The organic-contaminated aqueous waste and organic solvent waste must be collected and sent for high-temperature commercial incineration.

References

  • BenchChem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives.
  • National Center for Biotechnology Information (PMC). (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • BenchChem. (n.d.). A Technical Guide to the Synthetic Pathways of Quinoline Compounds.
  • ChemScene. (n.d.). 6-Bromo-3,4-dichloro-5,7-difluoro-2-methylquinoline Safety Information.

Reference Data & Comparative Studies

Validation

Strategic Fluorination of Quinoline Scaffolds: A Comparative Guide to 5-, 7-, and 5,7-Substitutions

The quinoline ring is a ubiquitous and highly privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antibacterial agents. Modulating the physicochemical and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline ring is a ubiquitous and highly privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarials, kinase inhibitors, and antibacterial agents. Modulating the physicochemical and pharmacokinetic properties of this scaffold is a cornerstone of rational drug design. Fluorination—a classic bioisosteric replacement—offers profound, predictable control over these parameters.

By strategically replacing hydrogen with fluorine at specific positions, researchers can finely tune the pKa of the basic nitrogen, enhance lipophilicity, and shield the molecule from metabolic degradation. This guide provides an objective, data-driven comparison of 5-fluoroquinoline, 7-fluoroquinoline, and 5,7-difluoroquinoline, detailing the mechanistic causality behind their performance differences and providing validated experimental protocols for their evaluation.

Physicochemical and Metabolic Profiling

Fluorine’s extreme electronegativity and small Van der Waals radius (1.47 Å) allow it to exert strong electronic effects without introducing significant steric bulk. The position of the fluorine atom on the carbocyclic ring relative to the heterocyclic nitrogen dictates the magnitude of these physicochemical shifts.

Table 1: Comparative Profiling of Fluorinated Quinolines

CompoundEstimated pKa (Basic N)CLogP (Lipophilicity)HLM Intrinsic Clearance ( CLint​ )Primary Structural Benefit
Quinoline ~4.92.03High (>50 µL/min/mg)Baseline, unoptimized scaffold
5-Fluoroquinoline ~4.12.25Moderate (~30 µL/min/mg)Steric shielding of the C5 metabolic soft spot
7-Fluoroquinoline ~3.62.28Moderate (~35 µL/min/mg)Strong pKa modulation via electronic communication
5,7-Difluoroquinoline ~2.82.51Low (<15 µL/min/mg)Synergistic metabolic stability and optimal permeability
Mechanistic Causality: The "Why" Behind the Data

As an application scientist, interpreting the structural causality behind these profiles is essential for lead optimization. The performance of these derivatives is not arbitrary; it is governed by fundamental physical organic chemistry[1].

  • pKa Modulation (The 7-Position Effect): The basicity of the quinoline nitrogen is highly sensitive to electron-withdrawing groups. Fluorine at the 7-position is conjugated with the nitrogen through the fused π -system. The strong inductive electron withdrawal (-I effect) pulls electron density away from the nitrogen lone pair, significantly lowering the pKa[2]. This is critical for oral bioavailability: a lower pKa ensures a higher fraction of the unprotonated (neutral) species at physiological pH (7.4), which drastically enhances passive membrane permeability.

  • Metabolic Stability (The 5-Position Effect): Cytochrome P450 (CYP) enzymes typically target electron-rich, sterically accessible positions on aromatic rings for hydroxylation. The C5 and C7 positions of quinoline are prime metabolic soft spots. Because the C–F bond (~105 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), fluorination at C5 directly blocks oxidation at this site, forcing the metabolic machinery to seek less favorable pathways.

  • Synergy in 5,7-Difluoroquinoline: Combining both substitutions yields a synergistic effect. The 5,7-difluoro analog not only benefits from dual metabolic blocking (drastically reducing intrinsic clearance) but also exhibits a compounded reduction in pKa and an optimal increase in lipophilicity[1][3]. This makes the 5,7-difluoro motif highly desirable in the design of robust inhibitors (e.g., PI3Kδ or carbapenemase inhibitors) where prolonged half-life and high target residence time are required[1][3].

SAR_Logic Q Quinoline Scaffold F5 5-Fluorination (Steric Block) Q->F5 F7 7-Fluorination (Electronic Effect) Q->F7 F57 5,7-Difluorination (Synergistic) Q->F57 CYP CYP450 Resistance (Increased Half-life) F5->CYP Blocks C5 oxidation PKA Lowered pKa (Altered Permeability) F7->PKA Inductive withdrawal F57->CYP Blocks C5/C7 F57->PKA Additive effect LIP Increased LogP (Higher Lipophilicity) F57->LIP C-F bond hydrophobicity

Logical flow of structure-activity relationships for quinoline fluorination.

Experimental Workflows & Methodologies

To objectively evaluate these compounds, robust, self-validating experimental systems are required. The following protocols ensure high-fidelity data generation.

Protocol A: High-Throughput pKa Determination via Capillary Electrophoresis (CE)

Causality & Trustworthiness: CE is preferred over traditional potentiometric titration for highly lipophilic, poorly soluble fluorinated compounds. It requires minimal sample concentration, preventing precipitation artifacts. The system self-validates by multiplexing a known reference standard within the same run.

  • Buffer Preparation: Prepare a series of aqueous phosphate/acetate buffers ranging from pH 2.0 to 7.0 in 0.5 pH increments, maintaining a constant ionic strength (50 mM).

  • Sample Prep: Dissolve the quinoline derivative in DMSO to a 10 mM stock. Dilute to 50 µM in the respective running buffers. Include a neutral electroosmotic flow (EOF) marker (e.g., a trace amount of DMSO) and a reference standard with a known pKa (e.g., pyridine, pKa 5.2).

  • Separation: Apply a voltage of 20 kV across a fused-silica capillary (50 µm ID, 40 cm effective length) thermostatted at 25°C.

  • Detection & Validation: Monitor UV absorbance at 254 nm. The system is validated if the calculated pKa of the pyridine internal standard falls within ± 0.1 units of its literature value.

  • Data Analysis: Plot the effective electrophoretic mobility of the quinoline derivative against the buffer pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality & Trustworthiness: HLM assays provide a direct measure of Phase I oxidative metabolism. Including high-clearance (Verapamil) and low-clearance (Warfarin) controls ensures the enzymatic system is active and the LC-MS quantification remains linear. Quenching with an internal standard corrects for any volumetric or ionization inconsistencies during mass spectrometry.

  • Incubation Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLM) with 1 µM of the test compound (e.g., 5,7-difluoroquinoline) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At precise intervals ( t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the incubation master mix.

  • Quenching (Self-Validation): Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide at 100 ng/mL).

  • Protein Precipitation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer. Monitor the parent compound depletion over time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Assay_Workflow Prep Prepare HLM & Compound Incubate Incubate at 37°C (with NADPH) Prep->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.

References
  • Structure-Based Design of Reversible, Quinoline-2(1H)-one Inhibitors of Serine- and Metallo-Carbapenemases. ACS Omega.
  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. Journal of Medicinal Chemistry.
  • Rh(III)-Catalyzed Traceless Coupling of Quinoline N-Oxides with Internal Diarylalkynes. The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,7-Difluoro-2-methylquinoline

As a Senior Application Scientist, I frequently consult on the integration of halogenated nitrogen heterocycles into drug discovery pipelines. 5,7-Difluoro-2-methylquinoline (CAS: 256931-39-2) is a highly valuable fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the integration of halogenated nitrogen heterocycles into drug discovery pipelines. 5,7-Difluoro-2-methylquinoline (CAS: 256931-39-2) is a highly valuable fluorinated building block used to enhance the metabolic stability and binding affinity of active pharmaceutical ingredients (APIs).

However, the very structural modifications that make it biologically potent—specifically, the highly electronegative C-F bonds—also dictate a rigorous approach to personal protective equipment (PPE) and operational handling. This guide provides the mechanistic reasoning behind safety protocols, ensuring that your laboratory operations are both safe and scientifically sound.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective safety protocol, we must first understand why this compound is hazardous. We do not wear PPE simply to check a compliance box; we wear it to interrupt specific pathways of cellular toxicity.

  • Lipophilic Penetration: The introduction of fluorine atoms onto the quinoline scaffold significantly increases the molecule's lipophilicity [1]. This enhances its ability to rapidly permeate the lipid bilayers of human skin and ocular tissue. Standard single-layer gloves are often insufficient for prolonged exposure.

  • Mutagenic Potential of the Quinoline Scaffold: Quinoline itself is a known hepatotoxin. While research indicates that 3-fluorination can reduce genotoxicity, 5-fluorinated quinolines often retain mutagenic and carcinogenic properties [2]. Therefore, 5,7-Difluoro-2-methylquinoline must be handled with extreme caution as a suspected mutagen and severe irritant (GHS07).

  • Metabolic Stability: The strong C-F bonds (472 kJ/mol) resist enzymatic degradation [3]. If the dust is inhaled or absorbed, the compound persists in the tissue, leading to prolonged cellular irritation (H315, H319, H335).

HazardPathway A Airborne Dust Exposure B High Lipophilicity (C-F Bonds) A->B C Rapid Dermal/Ocular Absorption B->C D Cellular Protein Binding C->D E GHS07: Severe Irritation D->E

Mechanistic pathway of 5,7-Difluoro-2-methylquinoline toxicity and exposure.

Personal Protective Equipment (PPE) Matrix

Because of the enhanced skin permeability of fluorinated quinolines, baseline laboratory PPE is inadequate. The following table outlines the quantitative specifications and the mechanistic causality for each required piece of equipment [4].

PPE CategorySpecificationQuantitative Metric / StandardCausality / Rationale
Gloves Double-layered Nitrile or NeopreneMinimum 0.11 mm thickness per layerC-F bonds increase lipophilicity, accelerating permeation through single-layer elastomers.
Eye Protection Chemical Splash GogglesEN 166 / NIOSH approvedPrevents ocular absorption of aerosolized fine powders. Safety glasses are insufficient.
Respiratory N95 / P100 Particulate RespiratorFilters ≥ 99.97% of airborne particlesMitigates inhalation of sub-micron dust particles during transfer outside of a fume hood.
Body Flame-Resistant Lab Coat100% Cotton or NomexPrevents static charge build-up, which can cause fluorinated powders to aerosolize or cling.

Self-Validating Operational Protocol: Weighing and Transfer

Every protocol in a high-stakes laboratory environment must be a self-validating system . This means you do not proceed to the next step unless the previous step's integrity is visually or mechanically confirmed.

Step 1: Environmental Integrity Check

  • Action: Turn on the analytical balance inside a Class II Type B2 Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Validation: Verify the inward airflow velocity is at least 100 FPM (feet per minute) using the digital monitor. Do not open the reagent bottle if the airflow alarm is active.

Step 2: PPE Verification and Double-Gloving

  • Action: Don two pairs of nitrile gloves and chemical splash goggles.

  • Validation: Perform a visual inspection and a manual "blow test" (trapping air in the glove and squeezing) on the outer glove to ensure zero micro-tears before handling the reagent.

Step 3: Static Mitigation

  • Action: Fluorinated powders accumulate static charge, making them difficult to weigh and prone to aerosolization. Pass an anti-static zero-ionizer gun over the weighing boat and your metal spatula.

  • Validation: As you bring the spatula near the 5,7-Difluoro-2-methylquinoline powder, it should not "jump" or cling to the metal.

Step 4: Sealed Transfer

  • Action: Weigh the required mass of 5,7-Difluoro-2-methylquinoline into a tared vial. Cap the vial tightly before removing it from the fume hood.

  • Validation: Invert the capped vial gently. Visually confirm that no powder escapes the threads.

Step 5: Wet-Wipe Decontamination

  • Action: Wipe down the balance and hood surface with a damp, disposable microfiber cloth (using a water/isopropanol mix).

  • Validation: Perform a secondary wipe with a dry cloth; it must show zero off-white residue.

HandlingWorkflow S1 1. Engineering Controls (Fume Hood > 100 FPM) S2 2. Don PPE (Double Nitrile, Goggles) S1->S2 S3 3. Static Mitigation (Ionizer Gun) S2->S3 S4 4. Sealed Transfer (Cap Before Removal) S3->S4 S5 5. Wet-Wipe Decontamination S4->S5

Step-by-step operational workflow for safe handling and transfer.

Spill Management and Disposal Plan

In the event of a spill, standard dry sweeping is strictly prohibited. Sweeping will aerosolize the lipophilic dust, creating an immediate inhalation hazard and contaminating the wider laboratory environment.

Immediate Containment & Cleanup:

  • Evacuate and Ventilate: Step back from the spill, ensure the fume hood sash is lowered to the appropriate height, and allow the ventilation system to clear any immediate airborne dust.

  • Wet Suppression: Cover the spilled powder with damp absorbent pads (moistened with water or a mild solvent like isopropanol) to suppress dust generation.

  • Collection: Carefully scoop the damp pads and the adhered powder using a non-sparking tool. Place all materials into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the spill area with copious amounts of soap and water, followed by an isopropanol wipe-down.

Disposal Logistics: 5,7-Difluoro-2-methylquinoline must be treated as halogenated organic waste .

  • Place the sealed waste bag into a rigid, secondary containment bin.

  • Label the container explicitly: "Hazardous Solid Waste - Halogenated Organic (Contains Fluorinated Quinolines) - Toxic/Irritant."

  • Do not mix with non-halogenated solvent waste, as this complicates incineration protocols and increases disposal costs.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Antimutagenic structural modification of quinoline assessed by an in vivo mutagenesis assay using lacZ-transgenic mice. PubMed (National Institutes of Health). Available at:[Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. PubMed Central (National Institutes of Health). Available at:[Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Difluoro-2-methylquinoline
Reactant of Route 2
5,7-Difluoro-2-methylquinoline
© Copyright 2026 BenchChem. All Rights Reserved.